4-Bromo-2-fluoro-3-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMDCUNZRUXGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-90-5 | |
| Record name | 4-bromo-2-fluoro-3-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
An In-Depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-3-methylbenzoic Acid
In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its therapeutic potential. Poor solubility can severely impede a drug candidate's progress, leading to challenges in formulation, unreliable results in preclinical assays, and ultimately, poor bioavailability.[1][2][3] This guide provides a comprehensive technical overview of this compound, a halogenated benzoic acid derivative often used as a building block in medicinal chemistry. Understanding its solubility characteristics is paramount for researchers aiming to incorporate this scaffold into novel therapeutic agents.
This document will delve into the theoretical framework of solubility, present detailed experimental protocols for its determination, and discuss the practical application of this data in a research and development setting.
Physicochemical Profile of this compound
A thorough understanding of the molecule's intrinsic properties is the first step in any solubility assessment.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 194804-90-5 | [4] |
| Molecular Formula | C₈H₆BrFO₂ | [4][5] |
| Molecular Weight | 233.04 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Predicted LogP | 2.59 | [4] |
| Predicted pKa | ~4.04 (Estimated based on 4-Bromo-3-methylbenzoic acid) | [6] |
| Melting Point | 212-216 °C (Data for isomeric 4-Bromo-3-methylbenzoic acid) | [6][7][8] |
Note: Some properties are predicted or based on structurally similar isomers and should be experimentally verified.
Theoretical Framework: Understanding Solubility Paradigms
Solubility is not a monolithic concept. For drug development professionals, the distinction between thermodynamic and kinetic solubility is crucial for interpreting data correctly.
Thermodynamic Solubility (Equilibrium Solubility) This is the true, saturation solubility of a compound where the dissolved solute is in equilibrium with the undissolved solid phase.[9][10] It is a critical parameter for formulation development and is typically determined using methods that allow sufficient time for this equilibrium to be reached, such as the shake-flask method.[3][10] Factors like pH, temperature, and the crystalline form (polymorphism) of the solid material significantly influence thermodynamic solubility.[11]
Kinetic Solubility Kinetic solubility is a measure of how much of a compound, typically from a high-concentration stock solution (e.g., in DMSO), can be dissolved in an aqueous buffer before it precipitates.[12][13] This measurement is often performed rapidly and is a staple of high-throughput screening in early drug discovery.[1][2] While it doesn't represent true equilibrium, it provides a valuable and rapid assessment of a compound's "dissolvability" under specific, non-equilibrium conditions.[12][14] Kinetic solubility values are often higher than thermodynamic solubility because the short experiment time can lead to the formation of supersaturated solutions.[11]
Experimental Methodologies for Comprehensive Solubility Profiling
A multi-faceted experimental approach is necessary to fully characterize the solubility of a compound like this compound.
pKa Determination: The Key to pH-Dependent Solubility
As a carboxylic acid, the ionization state of this compound is dependent on pH. Determining its acid dissociation constant (pKa) is essential for understanding and predicting its solubility across the physiological pH range.[15] Potentiometric titration is the gold-standard method for this determination.[15][16][17]
Protocol for pKa Determination by Potentiometric Titration This protocol outlines the precise measurement of pKa values through controlled acid-base titration.
-
Instrument Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10 to ensure measurement accuracy.[16]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water with a small amount of co-solvent if necessary) to a concentration of at least 10⁻⁴ M.[16][17]
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment using a solution like 0.15 M potassium chloride (KCl).[16]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[16]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH), adding the titrant in small, precise increments.[16]
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[16]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be precisely identified from the inflection point of the curve or by analyzing the first or second derivative of the titration data.[17][18]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the most reliable technique for measuring thermodynamic solubility.[11] It ensures that a true equilibrium is established between the solid and dissolved forms of the API.
Protocol for Shake-Flask Thermodynamic Solubility Assay
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a specific buffer solution (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).[11][19] The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[9][12][20]
-
Phase Separation: After equilibration, allow the vials to stand so that the excess solid can sediment.[11] Carefully collect an aliquot of the supernatant. It is critical to separate the liquid from the solid particles, which is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
pH Measurement: Measure the pH of the final saturated solution to confirm it has not significantly changed during the experiment.[11]
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
-
Standard Curve: Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.
Kinetic Solubility Determination: High-Throughput Assessment
Kinetic solubility assays are designed for speed and are ideal for screening large numbers of compounds in early discovery phases.[1][2][13]
Protocol for Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.[1]
-
Assay Plate Preparation: Dispense a small volume of the DMSO stock solution (e.g., 2-5 µL) into the wells of a 96-well microtiter plate.[14]
-
Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the final target concentration. The final DMSO concentration should be kept low (typically ≤2%) to minimize its solubilizing effect.[13]
-
Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1-2 hours.[1][12]
-
Precipitate Removal: After incubation, separate any precipitated compound from the solution. This is commonly done using a 96-well filter plate.[13]
-
Analysis: Analyze the concentration of the compound remaining in the filtrate. This can be done using various high-throughput methods such as UV-Vis spectroscopy, nephelometry (which measures light scattering from precipitated particles), or LC-MS/MS.[12][14]
Solubility Data and Interpretation
While specific, publicly available solubility data for this compound is limited, we can predict its behavior and present an illustrative data table. Given its structure as a halogenated aromatic carboxylic acid, it is expected to be a poorly soluble weak acid. Its solubility will be lowest at acidic pH (where it is in its neutral, less soluble form) and will increase significantly as the pH rises above its pKa (due to the formation of the more soluble carboxylate salt).
Illustrative Solubility Data for this compound (Note: The following values are hypothetical examples for educational purposes and must be determined experimentally.)
| Solvent/Buffer | Temperature (°C) | Method | Solubility (µg/mL) |
| 0.1 M HCl (pH ~1.2) | 37 | Thermodynamic | < 10 |
| Acetate Buffer (pH 4.5) | 37 | Thermodynamic | 50 - 150 |
| Phosphate Buffer (pH 6.8) | 37 | Thermodynamic | > 500 |
| PBS (pH 7.4) | 25 | Kinetic | > 200 |
| Water | 25 | Thermodynamic | < 20 |
| Ethanol | 25 | Thermodynamic | > 10,000 |
| DMSO | 25 | Thermodynamic | > 50,000 |
Application in Drug Development
The solubility data generated through these methods directly informs critical decisions in the drug development pipeline:
-
Lead Optimization: In early discovery, kinetic solubility data helps prioritize compounds with more favorable properties for further investigation.
-
Formulation Development: Thermodynamic solubility data is essential for designing appropriate dosage forms. For a poorly soluble acid like this, strategies might include:
-
Salt Formation: Creating a salt of the carboxylic acid to dramatically increase aqueous solubility.
-
Amorphous Solid Dispersions: Converting the crystalline API into a higher-energy amorphous form, often stabilized with a polymer, to enhance dissolution.[]
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the API, which can improve the dissolution rate.[]
-
Use of Co-solvents and Excipients: Selecting appropriate formulation excipients that can solubilize the API.[22]
-
-
Biopharmaceutics Classification System (BCS): The World Health Organization (WHO) and regulatory agencies use solubility data to classify drugs. An API is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[19][23] This classification impacts the requirements for bioequivalence studies.
Conclusion
A comprehensive and accurate assessment of solubility is a non-negotiable step in the characterization of any potential drug candidate or advanced chemical intermediate. For this compound, a combination of pKa determination, thermodynamic (shake-flask), and kinetic solubility assays provides the necessary data to guide its effective use in medicinal chemistry and formulation science. By employing the robust protocols outlined in this guide, researchers can generate high-quality, reliable data, enabling informed decision-making and accelerating the path from discovery to development.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. evotec.com [evotec.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. 4-溴-3-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Bromo-3-methylbenzoic acid | 7697-28-1 [chemicalbook.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. enamine.net [enamine.net]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. scispace.com [scispace.com]
- 19. who.int [who.int]
- 20. bioassaysys.com [bioassaysys.com]
- 22. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-Depth Technical Guide to 4-Bromo-2-fluoro-3-methylbenzoic Acid: Synthesis, Characterization, and Physicochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-3-methylbenzoic acid (CAS No. 194804-90-5), a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. While a definitive melting point for this specific isomer is not widely reported in scientific literature, this document outlines the experimental procedures for its determination, alongside detailed protocols for its synthesis and structural characterization. This guide is intended to serve as a valuable resource for researchers, offering both theoretical insights and practical methodologies for working with this compound.
Introduction
This compound is a halogenated and methylated derivative of benzoic acid. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid moiety on the benzene ring—makes it a versatile building block in organic synthesis. The electronic properties of the aromatic ring are significantly influenced by the interplay of the electron-withdrawing effects of the halogens and the carboxylic acid, and the electron-donating nature of the methyl group. This complex electronic environment, combined with the multiple reactive sites, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials.
The purity of such a compound is paramount for its application in research and development, and the melting point is a critical preliminary indicator of sample purity. A sharp and defined melting range typically suggests a high degree of purity, while a broad melting range often indicates the presence of impurities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that as of the writing of this guide, an experimentally determined melting point for this compound is not consistently reported in publicly available databases or scientific literature.[1]
| Property | Value | Source |
| CAS Number | 194804-90-5 | [2][3] |
| Molecular Formula | C₈H₆BrFO₂ | [3][4] |
| Molecular Weight | 233.04 g/mol | [3] |
| Appearance | Solid (predicted) | [4] |
| Melting Point | Not reported | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Ortho-lithiation and Carboxylation: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The fluorine atom in the starting material can direct lithiation to the adjacent C6 position. Subsequent quenching of the resulting aryllithium species with carbon dioxide (in the form of dry ice) will introduce the carboxylic acid group at the desired position.
-
Work-up and Purification: Acidic work-up will protonate the carboxylate salt to yield the final product. Purification can be achieved by recrystallization from a suitable solvent system.
The proposed workflow is illustrated in the diagram below:
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
1-Bromo-3-fluoro-2-methylbenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-fluoro-2-methylbenzene in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiattion: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a stoichiometric amount of n-BuLi solution dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture in small portions. The reaction is exothermic, so add the dry ice slowly to maintain the temperature below -60 °C.
-
Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer to a pH of approximately 1-2 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Isolation and Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Structural Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic region will likely display a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F coupling. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (around 165-185 ppm).
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its coupling to adjacent protons can provide further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
A broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹)
-
A strong C=O stretch from the carbonyl group (around 1700 cm⁻¹)
-
C-H stretches from the aromatic ring and the methyl group (around 2850-3100 cm⁻¹)
-
C-F and C-Br stretches in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) for the molecular ion peak and any bromine-containing fragments.
Determination of the Melting Point
Since the melting point of this compound is not well-documented, it must be determined experimentally. The two most common methods are the use of a capillary melting point apparatus and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This is a classical and widely used method for determining the melting point of a solid.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Differential Scanning Calorimetry (DSC)
DSC is a more quantitative thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It can provide a very accurate melting point, as well as information about the enthalpy of fusion.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting of the sample will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.
The following diagram illustrates the key stages of a DSC experiment for melting point determination:
Caption: Workflow for melting point determination using DSC.
Conclusion
References
Whitepaper: Unveiling the Solid-State Architecture of 4-Bromo-2-fluoro-3-methylbenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the crystal structure of 4-bromo-2-fluoro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid with significant potential as a building block in pharmaceutical and materials science. We present a detailed narrative beginning with rational synthetic and crystallization strategies, moving to an in-depth analysis of its three-dimensional structure as determined by single-crystal X-ray diffraction. The guide elucidates the molecule's conformational properties, the supramolecular assembly governed by robust hydrogen bonding, and other non-covalent interactions. By grounding the structural data in the context of drug design and crystal engineering, this document serves as an authoritative resource for professionals seeking to leverage this molecule's unique structural and chemical attributes.
Introduction: The Strategic Role of Substituted Benzoic Acids
In the landscape of modern chemical synthesis, substituted benzoic acids are foundational scaffolds. The deliberate placement of functional groups on the aromatic ring is a cornerstone of rational molecular design, enabling the fine-tuning of electronic, steric, and pharmacokinetic properties. The title compound, this compound, is a case study in strategic functionalization. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the construction of complex molecular frameworks.[1] The electron-withdrawing fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the methyl group provides a steric and electronic perturbation.[1]
A definitive understanding of this molecule's three-dimensional crystal structure is not merely an academic exercise; it is a critical prerequisite for its effective application. This knowledge informs structure-activity relationship (SAR) studies, aids in the prediction and control of polymorphism, and provides a blueprint for the design of novel co-crystals and functional materials.
Synthesis and High-Purity Crystallization
The elucidation of a crystal structure is fundamentally dependent on the quality of the crystalline sample. This section details the protocols for obtaining high-purity this compound and growing diffraction-quality single crystals.
Synthetic Protocol: A Regioselective Approach
The synthesis of this compound requires a regioselective bromination strategy. A common and effective precursor is 2-fluoro-3-methylbenzoic acid. The directing effects of the existing substituents guide the incoming bromine to the desired position.
Step-by-Step Synthesis Methodology:
-
Reactant Preparation: Dissolve 2-fluoro-3-methylbenzoic acid (1.0 equivalent) in a suitable solvent such as glacial acetic acid. The choice of an acidic solvent helps to activate the brominating agent and maintain the reactants in solution.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05-1.1 equivalents) to the solution. NBS is chosen as it is a reliable and safer source of electrophilic bromine compared to elemental bromine.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 70-80 °C) and monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. This precipitates the less soluble product while retaining impurities in the aqueous phase.
-
Purification: Collect the crude solid by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and succinimide. For ultimate purity required for crystallization, recrystallize the solid from an appropriate solvent system, such as an ethanol/water mixture.[2]
Crystallization: The Art of Slow Evaporation
Growing a single crystal suitable for X-ray diffraction is a process that requires patience and precision. The goal is to allow molecules to self-assemble slowly into a highly ordered lattice.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Identify a solvent or solvent pair in which the compound has moderate solubility. Ideal solvents exhibit higher solubility at elevated temperatures and lower solubility at ambient temperature. Acetone, ethanol, or ethyl acetate, potentially with water as an anti-solvent, are excellent candidates.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent by gently warming and stirring.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Slow Evaporation: Cover the vial with a cap pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Over several days to a week, as the solvent slowly evaporates, the solution will become supersaturated, and well-formed single crystals should appear.
Crystal Structure Analysis and Interpretation
The core of this guide is the detailed analysis of the crystal structure determined by single-crystal X-ray diffraction. While a specific dataset for the title compound is not publicly available, the structural features can be confidently described based on extensive data for closely related analogs, such as 3-fluoro-4-methylbenzoic acid.[3] Substituted benzoic acids almost universally exhibit the same primary structural motifs.[4][5][6][7]
Crystallographic Data
The following table summarizes representative crystallographic data for a closely related fluorinated methylbenzoic acid, which is expected to be highly analogous to the title compound.
Table 1: Representative Crystallographic Data and Structure Refinement Parameters Data based on the closely related analog, 3-fluoro-4-methylbenzoic acid.[3]
| Parameter | Value |
| Empirical formula | C₈H₇FO₂ |
| Formula weight | 154.14 |
| Temperature | 120(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 3.8132(5) Å, α = 90° |
| b = 6.0226(8) Å, β = 92.50(2)° | |
| c = 30.378(4) Å, γ = 90° | |
| Volume | 696.98(16) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.467 Mg/m³ |
| Final R indices [I>2σ(I)] | R₁ = 0.054, wR₂ = 0.157 |
| Goodness-of-fit on F² | 1.12 |
Molecular Geometry
The molecular structure is characterized by a largely planar benzene ring. The carboxylic acid group is typically found to be slightly twisted out of the plane of the aromatic ring. For 3-fluoro-4-methylbenzoic acid, this dihedral angle is a mere 6.2(1)°.[3] This near-planarity facilitates efficient crystal packing.
Caption: Molecular structure of this compound.
Supramolecular Assembly and Crystal Packing
The crystal packing is overwhelmingly dictated by the formation of strong O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This interaction creates a highly stable, centrosymmetric R²₂(8) hydrogen-bonded dimer. This dimer is the primary and most robust supramolecular synthon in virtually all benzoic acid crystal structures.[3][7]
Caption: The classic centrosymmetric R²₂(8) hydrogen-bonded dimer motif.
These primary dimers then arrange in three dimensions, guided by weaker, yet significant, non-covalent interactions. In the case of this compound, potential secondary interactions include:
-
Halogen Bonding: The electropositive region on the bromine atom (σ-hole) can interact with electronegative atoms like the carbonyl oxygen or fluorine of a neighboring molecule.
-
π-π Stacking: The aromatic rings of adjacent dimers may stack upon one another, contributing to the overall stability of the crystal lattice.
-
C—H···O/F Interactions: Weaker hydrogen bonds involving the aromatic or methyl C-H donors and oxygen or fluorine acceptors further stabilize the packing.
Authoritative Grounding & Field-Proven Insights
The structural data presented here is not merely descriptive but predictive. For the drug development professional, this information is critical:
-
Rational Drug Design: The defined solid-state conformation provides the precise geometry for computational docking studies. Understanding the molecule's preferred shape and the spatial arrangement of its hydrogen bond donors/acceptors and halogen atoms is essential for predicting its binding mode to a target protein.
-
Controlling Solid-State Properties: The stability of the carboxylic acid dimer motif makes it a reliable anchor in crystal engineering. However, the secondary interactions (halogen, π-stacking) can be modulated by solvent choice or co-crystallizing agents, potentially leading to different polymorphs with altered solubility, stability, and bioavailability. A thorough understanding of the primary crystal form is the first step in any polymorph screen.
-
Formulation Development: The solid-state properties, dictated by the crystal structure, directly impact critical formulation parameters such as dissolution rate, hygroscopicity, and mechanical properties (e.g., tabletability).
References
- 1. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]
- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE41963K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methylbenzoic Acid: A Key Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. Halogenated benzoic acids are a cornerstone of this field, offering a versatile platform for constructing complex molecular architectures. Among these, 4-Bromo-2-fluoro-3-methylbenzoic acid (CAS No: 194804-90-5) emerges as a highly functionalized intermediate of significant interest. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom for modulating electronic and pharmacokinetic properties, and a methyl group for steric and electronic influence—provides chemists with a powerful tool for innovation in pharmaceuticals and materials science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, grounded in established scientific principles.
Core Molecular Profile and Physicochemical Properties
Understanding the fundamental characteristics of this compound is the first step toward leveraging its synthetic potential.
Chemical Structure and Identification
The molecule consists of a benzoic acid core with three key substituents on the aromatic ring.
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-3-methylbenzoic acid
Introduction: The Strategic Value of a Multifunctional Scaffolding
4-Bromo-2-fluoro-3-methylbenzoic acid is a highly functionalized aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. Its molecular architecture, featuring a carboxylic acid group, a bromine atom, a fluorine atom, and a methyl group, provides multiple strategic points for chemical modification. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] The electron-withdrawing fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity to biological targets, making it a prized feature in modern drug discovery.[1][2] Concurrently, the carboxylic acid group allows for straightforward derivatization into esters, amides, or other functional groups, while the methyl group subtly influences the electronic properties and steric profile of the molecule.[1][3] This unique combination of reactive sites makes this compound a valuable building block for constructing complex molecular entities, from novel therapeutic agents to advanced functional materials.[1]
Retrosynthetic Analysis and Pathway Selection
The synthesis of a polysubstituted benzene ring like this compound requires careful consideration of the directing effects of the existing substituents. A logical and efficient synthetic approach involves the regioselective bromination of a readily available precursor, 2-Fluoro-3-methylbenzoic acid . This strategy leverages the synergistic directing effects of the fluorine and methyl groups to install the bromine atom at the desired C4 position.
Mechanistic Rationale: The Interplay of Directing Groups
The outcome of an electrophilic aromatic substitution reaction is governed by the electronic properties of the substituents on the benzene ring. In the case of 2-Fluoro-3-methylbenzoic acid, three distinct groups influence the regioselectivity of bromination:
-
Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.
-
Fluorine (-F): As a halogen, fluorine is deactivating via its strong inductive effect but is an ortho, para-director due to the resonance donation of its lone pairs.
-
Methyl (-CH₃): This alkyl group is activating and an ortho, para-director through hyperconjugation and a weak inductive effect.
When considering the potential sites for bromination, the C4 position emerges as the most electronically favored:
-
Position 4: This position is para to the fluorine atom and ortho to the methyl group. Both are ortho, para-directors, and their activating effects are synergistic at this location. It is also meta to the deactivating carboxylic acid group, which is the preferred orientation for this director.
-
Position 6: This position is ortho to the fluorine atom but meta to the activating methyl group, making it less favored than the C4 position.
-
Position 5: This position is para to the activating methyl group but ortho to the strongly deactivating carboxylic acid group, which sterically and electronically disfavors substitution.
Therefore, the concerted influence of the three substituents strongly directs the incoming electrophile (Br⁺) to the C4 position, making the direct bromination of 2-Fluoro-3-methylbenzoic acid a highly regioselective and efficient pathway.
Visualizing the Synthetic Workflow
The proposed synthesis is a straightforward electrophilic aromatic substitution reaction.
References
4-Bromo-2-fluoro-3-methylbenzoic acid safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-3-methylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 194804-90-5). As a substituted halogenated aromatic carboxylic acid, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical nature necessitates a robust understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risk in a laboratory setting. This document is designed to empower researchers with the knowledge to handle this reagent responsibly, ensuring personal safety and experimental integrity.
Compound Identification and Physicochemical Properties
This compound is a solid organic compound.[1] A clear understanding of its physical and chemical properties is the foundation of safe handling.
| Property | Value | Source |
| CAS Number | 194804-90-5 | [2][3] |
| Molecular Formula | C₈H₆BrFO₂ | [1][3] |
| Molecular Weight | 233.04 g/mol | [1][3] |
| Appearance | Solid, off-white crystalline powder | [1][4] |
| Purity | Typically ≥95% | [3] |
| Storage | Store at room temperature in a cool, dry place | [3][4] |
Hazard Identification and Toxicological Profile
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the signal word "Warning".[2][3] The primary hazards are associated with irritation and acute oral toxicity.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Rationale: The toxicological profile of this compound is characteristic of many substituted benzoic acids.
-
Oral Toxicity (H302): If ingested, the compound can cause irritation of the digestive tract and may be harmful.[4][6] Immediate medical attention is required.
-
Skin and Eye Irritation (H315, H319): As an acidic compound, direct contact with skin can cause irritation.[4] Prolonged contact may lead to redness and discomfort. The greatest acute risk is contact with the eyes, where it can cause serious irritation and potential damage.[4][7] The acidic nature of the carboxylic acid group and the presence of halogens can exacerbate this effect.
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to coughing and a feeling of tightness in the chest.[4][8] All handling of the solid should be performed in a manner that avoids generating dust.
While specific Occupational Exposure Limits (OELs) have not been established for this compound, it is prudent to handle it with the same caution as other halogenated aromatic compounds.[9] The National Institute for Occupational Safety and Health (NIOSH) recommends exposure limits for some halogenated agents as low as 0.5-2 ppm, highlighting the need for effective engineering controls.[10][11]
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective way to manage laboratory hazards is by applying the hierarchy of controls. This framework prioritizes the most effective and protective measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous reagent should be considered if the chemical synthesis allows.
-
Engineering Controls: This is the primary method for controlling exposure. Always handle this compound inside a certified chemical fume hood to contain dust and vapors.[12] Facilities should be equipped with an eyewash station and a safety shower.[4]
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling, and comprehensive training are critical. Ensure all users are trained on the specific hazards of this compound and the procedures outlined in this guide.[13]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes causing serious eye irritation.[4][8] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Always wash hands after removing gloves.[8][14] |
| Skin/Body Protection | A fully-buttoned lab coat. | Prevents contamination of personal clothing.[4][8] |
| Respiratory Protection | A NIOSH-approved respirator may be required for large spills or if engineering controls are insufficient. | Prevents inhalation of dust that can cause respiratory tract irritation.[4] |
Standard Operating Protocols
Adherence to detailed protocols is essential for minimizing exposure and ensuring reproducible results.
Protocol 1: Weighing the Solid Compound
-
Preparation: Don appropriate PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is on and operating correctly.
-
Staging: Place a clean weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Carefully open the reagent container. Using a clean spatula, gently transfer the desired amount of this compound to the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the container opening.
-
Sealing: Securely close the main reagent container immediately after dispensing.
-
Cleanup: Wipe the spatula clean with a dry wipe. Dispose of the wipe in the designated solid chemical waste container.
-
Transfer: Carefully transport the weighed compound in its weigh boat to the reaction vessel, which should also be within the fume hood.
Protocol 2: Preparing a Solution
-
Preparation: Perform all steps within a chemical fume hood. Have your solvent and glassware ready.
-
Addition of Solid: Add the weighed this compound to the reaction or mixing vessel.
-
Solvent Addition: Slowly add the desired solvent to the vessel. If using a stir bar, begin gentle stirring.
-
Dissolution: Cap the vessel and allow the compound to dissolve. Gentle heating or sonication may be used if required, ensuring the vessel is appropriately vented to avoid pressure buildup.
-
Labeling: Clearly label the vessel containing the solution with the compound name, concentration, solvent, date, and your initials.
Emergency Procedures
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [2][4] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. | [4][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention. | [4][7] |
Spill Response Protocol
For small spills of solid material:
Caption: Step-by-step workflow for responding to a small solid spill.
-
Alert & Restrict: Alert others in the immediate area and restrict access.[15]
-
PPE: Ensure you are wearing the appropriate PPE.[4]
-
Cleanup: Do NOT dry sweep.[13] Gently sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[4] Avoid any action that generates dust.[4]
-
Decontaminate: Once the solid is removed, decontaminate the area with a wet wipe or cloth, then wash the area down.[15]
-
Disposal: Dispose of all cleanup materials as hazardous waste in accordance with local regulations.[2][16]
Storage and Disposal
Proper storage and disposal are crucial for long-term safety and environmental protection.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][8][17] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[13][18]
-
Disposal: All waste material, including empty containers and contaminated cleanup supplies, must be disposed of as hazardous waste.[2] Do not pour down the drain.[12] Follow all local, state, and federal regulations for chemical waste disposal.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 9. mdpi.com [mdpi.com]
- 10. Waste Anesthetic Gas - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]
- 11. Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 13. nj.gov [nj.gov]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. labogens.com [labogens.com]
- 18. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Procuring 4-Bromo-2-fluoro-3-methylbenzoic Acid for Research and Development
Abstract
4-Bromo-2-fluoro-3-methylbenzoic acid (CAS No. 194804-90-5) is a crucial substituted benzoic acid derivative that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring bromine, fluorine, and methyl groups—offers multiple reactive sites for elaboration into more complex molecular architectures. For researchers and drug development professionals, securing a reliable and well-characterized source of this reagent is paramount to the success and reproducibility of their synthetic campaigns. This guide provides an in-depth analysis of the supplier landscape, cost considerations, and essential quality control protocols for this compound, ensuring that scientific rigor is maintained from procurement to application.
Introduction: The Chemical Significance of this compound
This compound is a synthetic intermediate whose value lies in the strategic placement of its functional groups. The carboxylic acid allows for amide bond formation, esterification, or reduction to an alcohol. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine and methyl groups modulate the electronic properties and steric environment of the benzene ring, influencing reactivity and the physiological properties of downstream compounds.
Given its utility, this compound is often a key starting material. Therefore, impurities, such as regioisomers or residual starting materials from its synthesis, can have a cascading negative impact on multi-step synthetic sequences, leading to failed reactions, difficult purifications, and ambiguous results. A thorough understanding of the procurement landscape is not merely a logistical exercise but a foundational component of sound experimental design.
The Supplier Landscape: A Multi-Tiered Analysis
The market for specialty chemicals like this compound can be segmented into three primary tiers: large, established chemical manufacturers; smaller, specialized chemical synthesis labs; and online chemical marketplaces. The optimal choice depends heavily on the scale of the research, regulatory requirements, and the level of risk tolerance.
Tier 1: Major Chemical Corporations (e.g., Sigma-Aldrich/Merck, TCI, Alfa Aesar)
-
Expertise & Experience: These suppliers are the gold standard for reliability. Their long-standing presence in the market is built on robust quality management systems. The causality behind their higher cost is the extensive analytical testing performed on each batch, comprehensive documentation (Certificate of Analysis, SDS), and sophisticated global logistics. For preclinical and GMP-level work, these suppliers are often the only viable option.
-
Trustworthiness: A Certificate of Analysis (CoA) from a Tier 1 supplier is generally highly reliable, detailing purity (often by HPLC and/or NMR), identity confirmation, and levels of residual solvents. While in-house verification is always recommended, the data provided is typically accurate.
Tier 2: Specialized & Niche Suppliers (e.g., Fluorochem, AOBChem)
-
Expertise & Experience: These companies often specialize in particular areas of chemistry, such as fluorinated building blocks. Their strength lies in synthetic expertise, and they may offer compounds not available from larger suppliers. They can be more agile and sometimes offer a cost advantage.
-
Trustworthiness: Documentation and batch-to-batch consistency can be more variable than with Tier 1 suppliers. It is critical to request a batch-specific CoA before purchase and to consider that the level of analytical detail may be less extensive.
Tier 3: Chemical Marketplaces (e.g., Echemi, ChemScene)
-
Expertise & Experience: These platforms act as aggregators, connecting buyers with a wide array of manufacturers and traders, many based in China.[1] They offer the broadest selection and often the most competitive pricing, which is advantageous for initial, small-scale screening experiments.
-
Trustworthiness: This tier carries the highest risk. The marketplace itself does not typically perform independent quality control. The buyer is dealing with a trader or a manufacturer whose quality standards may be unknown.[1] The provided CoAs can sometimes be generic or not batch-specific. Extensive in-house validation is mandatory when sourcing from this tier.
Below is a logical workflow for selecting a supplier, emphasizing decision points critical for a research scientist.
Caption: Supplier selection workflow for chemical reagents.
Cost and Availability Analysis
The cost of this compound is highly dependent on the supplier tier, quantity, and purity. The data below, compiled from publicly available listings, provides a snapshot of the market. Prices are for research-grade material (typically >95% purity) and are subject to change.
| Supplier Tier | Supplier Example | Quantity | Typical Price (USD) | Price per Gram (USD) |
| Tier 2 | CymitQuimica (dist. Fluorochem)[2] | 250 mg | $23.00 (€21.00) | $92.00 |
| Tier 2 | CymitQuimica (dist. Fluorochem)[2] | 1 g | $61.00 (€56.00) | $61.00 |
| Tier 2 | CymitQuimica (dist. Fluorochem)[2] | 5 g | $262.00 (€240.00) | $52.40 |
| Tier 2 | AOBChem USA[3] | 250 mg | $155.00 | $620.00 |
| Tier 2 | AOBChem USA[3] | 1 g | $311.00 | $311.00 |
| Tier 3 | ChemScene[4] | N/A | Varies | Varies |
Note: Prices were converted from EUR to USD at a rate of 1.09 and are for illustrative purposes. Shipping and potential hazardous material fees are not included.[4]
Causality of Price Discrepancies: The significant price difference between suppliers like CymitQuimica and AOBChem for the same compound highlights market variability.[2][3] This can be due to different synthetic routes, batch sizes, in-house vs. outsourced manufacturing, and the level of quality control performed. The higher price from AOBChem may reflect a smaller batch size or more extensive analytical characterization, which could be critical for sensitive applications. The lowest prices are often found on marketplaces, but this comes at the cost of increased risk regarding purity and identity, necessitating more rigorous in-house validation.
Self-Validating Systems: Mandatory In-House Quality Control
Regardless of the supplier's reputation, trust but verify is the guiding principle for incorporating any new reagent into a research workflow. The supplier's CoA provides a baseline, but independent verification is a non-negotiable step to ensure trustworthiness and experimental reproducibility.
Experimental Protocol: Initial QC of this compound
-
Documentation Review:
-
Cross-reference the CAS number (194804-90-5) on the bottle, delivery paperwork, and the CoA.[4]
-
Ensure the CoA is for the specific batch (lot number) received.
-
Review the purity data. Look for the analytical method used (e.g., HPLC, GC, qNMR). A purity of ≥95% is common for this type of reagent.[2][4]
-
-
Solubility Test (Small Scale):
-
In a vial, test the solubility of a few milligrams of the solid in common laboratory solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to select the appropriate solvent for NMR analysis.
-
-
¹H NMR (Proton Nuclear Magnetic Resonance) for Identity Confirmation:
-
Objective: To confirm the chemical structure and identify major organic impurities.
-
Methodology:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum (400 MHz or higher recommended).
-
Expected Signals: Analyze the aromatic region (typically 7-8 ppm) for the characteristic splitting pattern of the two aromatic protons. Analyze the aliphatic region for the methyl (CH₃) signal (typically ~2.3-2.5 ppm). The carboxylic acid proton is a broad singlet and may be variable in position or exchange with water.
-
Verification: Compare the obtained spectrum to a predicted spectrum or literature data. Check for unassigned peaks, which may indicate impurities. Pay close attention to the integration ratios.
-
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry) for Purity Assessment:
-
Objective: To obtain a more accurate purity assessment than NMR and to identify the mass of the main component and any impurities.
-
Methodology:
-
Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Inject onto a C18 reverse-phase HPLC column with a standard gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer.
-
Verification: The main peak in the UV chromatogram should correspond to the expected mass-to-charge ratio (m/z) for the compound ([M-H]⁻ at ~231/233 for the bromine isotopes). The area percentage of the main peak provides the purity value.
-
-
The diagram below illustrates the mandatory QC workflow upon receipt of the chemical.
Caption: In-house quality control workflow for new reagents.
Safety and Handling
Substituted benzoic acids, especially halogenated ones, should be handled with care.[5]
-
Hazards: This compound is likely an irritant to the eyes, skin, and respiratory system.[5] Always consult the supplier's Safety Data Sheet (SDS) before handling.[6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Minimize dust generation.
-
Storage: Store in a cool, dry place in a tightly sealed container.[4]
Conclusion
The procurement of this compound is a critical first step in any research program that relies on it. A tiered approach to supplier selection, guided by the scale and regulatory context of the work, allows for a balance of cost, reliability, and quality. For early-stage, non-critical screening, a well-vetted Tier 2 or 3 supplier may be cost-effective. However, for scale-up, process development, and any work requiring high levels of reproducibility, sourcing from a reputable Tier 1 or a highly trusted Tier 2 supplier is essential. In all cases, the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) must be applied, with the ultimate trust placed in a robust, self-validating system of in-house analytical verification. This due diligence protects not just a single experiment, but the integrity of the entire research and development pipeline.
References
Methodological & Application
Application Notes and Protocols: 4-Bromo-2-fluoro-3-methylbenzoic Acid as a Strategic Building Block in Modern Organic Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Multifunctional Synthetic Scaffold
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of starting materials is paramount. 4-Bromo-2-fluoro-3-methylbenzoic acid is a prime example of a highly versatile building block, engineered to provide chemists with a rich platform for molecular elaboration. Its structure is deceptively simple, yet it harbors a unique convergence of four distinct functional handles—a carboxylic acid, a bromine atom, a fluorine atom, and a methyl group—each offering a specific and orthogonal reactivity profile.
This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. We will delve into the strategic considerations behind its use, provide detailed, field-proven protocols for its key transformations, and illustrate its potential in the construction of complex molecular architectures. The strategic placement of its substituents makes it an exceptional tool for generating libraries of novel compounds for drug discovery and for creating advanced functional materials.[1]
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the starting point for its effective application.
| Property | Value | Source |
| CAS Number | 194804-90-5 | [2][3] |
| Molecular Formula | C₈H₆BrFO₂ | [1][2] |
| Molecular Weight | 233.04 g/mol | [1][3] |
| Appearance | Solid powder | [1][2] |
| Purity | Typically ≥95% | [2][3] |
Spectroscopic Insights:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, a singlet for the methyl group protons, and a characteristically broad singlet for the acidic proton of the carboxylic acid group, typically found far downfield (δ 10-13 ppm).[1]
-
¹³C NMR: The carbon spectrum will reveal eight unique carbon signals, with the carboxylic carbon appearing significantly downfield (δ 165-175 ppm).[1] The carbon atoms attached to the halogens will show characteristic shifts and coupling constants.
-
¹⁹F NMR: A singlet is expected, providing a clear marker for the fluorine atom's presence and electronic environment.
-
IR Spectroscopy: Key stretches will be observed for the O-H of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O of the carbonyl (~1700 cm⁻¹), and C-Br/C-F vibrations in the fingerprint region.
The Four Pillars of Reactivity: A Strategic Overview
The synthetic power of this compound stems from its four distinct reactive sites. Understanding the role and interplay of each is crucial for strategic synthetic planning.
Caption: Key reactive sites of this compound.
-
The Carboxylic Acid (-COOH): This is often the primary point for scaffold integration. It readily participates in standard transformations like esterification and, most importantly, amide bond formation—a cornerstone of medicinal chemistry for linking the building block to amines. Furthermore, it can serve as a powerful ortho-directing group for lithiation, enabling further functionalization at the C5 position.
-
The Bromine Atom (-Br): The bromine at the 4-position is the workhorse for carbon-carbon and carbon-heteroatom bond formation.[1] It is an ideal handle for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient introduction of diverse aryl, alkyl, vinyl, or amine fragments.[4]
-
The Fluorine Atom (-F): The electron-withdrawing nature of the fluorine atom at the 2-position significantly influences the electronic properties of the aromatic ring. In drug development, fluorine is prized for its ability to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and form specific, favorable interactions with biological targets.[1]
-
The Methyl Group (-CH₃): The methyl group is not merely a passive substituent. It acts as an electron-donating group, subtly modulating the reactivity of the ring. Critically, it can also be a site for further chemical modification through reactions like benzylic bromination, opening another avenue for synthetic diversification.[5]
Application Focus: Constructing Next-Generation Molecules
The unique combination of reactive sites makes this compound a versatile intermediate for synthesizing novel therapeutic agents and functional materials.[1]
Medicinal Chemistry: A Gateway to Novel Scaffolds
This building block is exceptionally well-suited for constructing core scaffolds found in many modern pharmaceuticals. The general workflow often involves an initial amide coupling at the carboxylic acid, followed by a cross-coupling reaction at the bromine site to build molecular complexity.
Caption: A common synthetic workflow utilizing the building block.
This two-step sequence allows for the rapid generation of a diverse library of compounds by simply varying the amine (R-NH₂) and the boronic acid (R'-B(OH)₂).
Agrochemical and Materials Science Applications
The structural motifs accessible from this building block are also relevant in agrochemical research for the development of new crop protection agents. In materials science, halogenated and methylated benzoic acids are precursors to liquid crystalline polymers and other functional organic materials where precise control over molecular shape and electronics is essential.[4]
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To demonstrate the functionalization of the bromine handle by coupling with an arylboronic acid.
Reaction Scheme: (Illustrative scheme: this compound reacts with Phenylboronic acid)
| Reagents & Materials | Amount | Molar Eq. | Notes |
| This compound | 233 mg (1.0 mmol) | 1.0 | Starting Material |
| Phenylboronic acid | 146 mg (1.2 mmol) | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 58 mg (0.05 mmol) | 0.05 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 212 mg (2.0 mmol) | 2.0 | Base |
| 1,4-Dioxane | 8 mL | - | Solvent |
| Water | 2 mL | - | Solvent |
Step-by-Step Methodology:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (233 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reagent Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol), followed by the 1,4-dioxane (8 mL). Stir for 5 minutes to dissolve the solids.
-
Base Addition: Prepare a solution of Na₂CO₃ (212 mg, 2.0 mmol) in water (2 mL) and add it to the reaction mixture. Causality: The aqueous base is essential for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture to 90 °C and allow it to reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 20 mL of water and transfer to a separatory funnel.
-
Acidification & Extraction: Acidify the aqueous layer to pH ~2 with 1M HCl. A precipitate of the product should form. Extract the aqueous layer three times with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Protocol 2: Amide Bond Formation via EDC/HOBt Coupling
Objective: To functionalize the carboxylic acid group by forming an amide bond with a primary amine.
Reaction Scheme: (Illustrative scheme: this compound reacts with Benzylamine)
| Reagents & Materials | Amount | Molar Eq. | Notes |
| This compound | 233 mg (1.0 mmol) | 1.0 | Starting Material |
| Benzylamine | 118 mg (1.1 mmol) | 1.1 | Amine |
| EDC·HCl | 211 mg (1.1 mmol) | 1.1 | Coupling Agent |
| HOBt | 149 mg (1.1 mmol) | 1.1 | Additive |
| Diisopropylethylamine (DIPEA) | 388 mg (3.0 mmol) | 3.0 | Base |
| Dichloromethane (DCM) | 10 mL | - | Solvent |
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (233 mg, 1.0 mmol) in anhydrous DCM (10 mL).
-
Activation: Add EDC·HCl (211 mg, 1.1 mmol) and HOBt (149 mg, 1.1 mmol) to the solution. Stir at room temperature for 20 minutes. Causality: HOBt reacts with the activated carboxylic acid to form an active ester, which suppresses side reactions and minimizes potential racemization if chiral amines are used.
-
Amine Addition: Add benzylamine (118 mg, 1.1 mmol) followed by DIPEA (388 mg, 3.0 mmol). Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed during the reaction, driving the reaction to completion.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC until the starting acid is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
Conclusion
This compound is a powerful and versatile building block whose value lies in the orthogonal reactivity of its constituent functional groups. By providing multiple handles for diversification through robust and well-understood chemical transformations, it enables chemists in research and industry to efficiently access novel and complex molecular architectures. The protocols and strategies outlined herein serve as a foundational guide for leveraging this unique scaffold in the pursuit of new discoveries.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-fluoro-3-methylbenzoic Acid
Introduction: The Strategic Value of 4-Bromo-2-fluoro-3-methylbenzoic Acid in Modern Synthesis
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom influencing electronic properties and metabolic stability, a methyl group providing steric and electronic diversity, and a carboxylic acid for further derivatization or as a directing group—makes it a versatile synthon for the construction of complex molecular architectures.[1] The bromine atom, in particular, serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
This guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this compound. The methodologies presented are grounded in established principles of organometallic chemistry and are designed to provide researchers with a reliable starting point for their synthetic endeavors.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The key steps of this cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira): A nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) center.
-
Carbopalladation/Beta-Hydride Elimination (for Heck): The palladium(II) intermediate adds across an alkene, followed by elimination to form the product.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
The efficiency and success of these reactions are highly dependent on the choice of palladium precursor, ligand, base, and solvent, which must be carefully selected to accommodate the specific electronic and steric properties of the substrates.
I. Suzuki-Miyaura Coupling: Formation of Biaryl Carboxylic Acids
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[2] When applied to this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents.
Scientific Insights and Causality
The presence of the carboxylic acid group on the substrate requires careful consideration. While the Suzuki-Miyaura coupling is known for its tolerance of various functional groups, including carboxylic acids, the acidic proton will be deprotonated by the base used in the reaction. This necessitates the use of at least one extra equivalent of base. Solubility of the resulting carboxylate salt can also be a factor, potentially requiring the use of a co-solvent system like toluene/water to ensure all components remain in solution.
For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (e.g., a 4:1 mixture, 5 mL total volume) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | Good to Excellent |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-110 | Moderate to Good |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF/H₂O | 80-100 | Good to Excellent |
Yields are generalized and may vary depending on the specific arylboronic acid used.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
II. Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction provides a valuable method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[1] This reaction is particularly useful for synthesizing stilbene and cinnamic acid derivatives from this compound.
Scientific Insights and Causality
The Heck reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand (or ligand-free under certain conditions), and a base. The base is crucial for neutralizing the hydrogen bromide that is formed during the catalytic cycle. For substrates like this compound, a hindered non-nucleophilic base such as triethylamine or diisopropylethylamine is often preferred.
The regioselectivity of the Heck reaction with unsymmetrical alkenes is an important consideration. Generally, the aryl group adds to the less substituted carbon of the double bond. The stereoselectivity is typically high, favoring the formation of the E-isomer of the product.
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene (e.g., styrene or an acrylate).
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 mmol) in DMF or MeCN (5 mL).
-
Add palladium(II) acetate (0.01 mmol) and tri(o-tolyl)phosphine (0.02 mmol).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the alkene (1.5 mmol) and triethylamine (2.0 mmol) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation: Heck Reaction Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | Good |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMAc | 120-140 | Moderate to Good |
| Ligand-free Pd(OAc)₂ | DBU | NMP | 100-130 | Substrate Dependent |
Yields are generalized and depend on the specific alkene used.
Visualization: Heck Reaction Workflow
Caption: General workflow for a Heck coupling reaction.
III. Sonogashira Coupling: Access to Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.
Scientific Insights and Causality
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The amine serves both as a base to deprotonate the alkyne and as a solvent. For substrates that are sensitive to strong bases or high temperatures, copper-free Sonogashira protocols have been developed.
Given the electron-withdrawing nature of the fluorine and carboxylic acid groups on the aromatic ring of the substrate, the oxidative addition step is generally facile. The choice of ligand can influence the rate of the subsequent steps in the catalytic cycle.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine or diisopropylamine (3 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Catalyst/Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yields |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 | Good to Excellent |
| Pd(PPh₃)₄ / CuI | DIPA | Toluene | 50-80 | Good |
| Copper-free: Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 80-100 | Good |
Yields are generalized and depend on the specific alkyne used.
Visualization: Sonogashira Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira coupling.
IV. Buchwald-Hartwig Amination: Formation of Aryl Amines
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction allows for the synthesis of a wide variety of aryl amines from this compound and primary or secondary amines.
Scientific Insights and Causality
The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases.
The choice of ligand is critical for the success of this reaction, especially with a sterically hindered and electronically deactivated substrate. Bulky, electron-rich biarylphosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary to promote the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol% Pd)
-
XPhos (2.4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)
-
Toluene or 1,4-Dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (glovebox recommended for handling reagents)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.005 mmol), XPhos (0.024 mmol), and NaOt-Bu (1.4 mmol).
-
Seal the tube, remove it from the glovebox, and add this compound (1.0 mmol) and toluene or dioxane (5 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 90-110 | Good to Excellent |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100-120 | Good |
| G3-XPhos Precatalyst | LHMDS | THF | 80-100 | Good to Excellent |
Yields are generalized and highly dependent on the amine coupling partner.
Visualization: Buchwald-Hartwig Amination Workflow
References
Application Note: Suzuki-Miyaura Coupling Protocols for 4-Bromo-2-fluoro-3-methylbenzoic Acid
Introduction: Navigating the Challenges of a Sterically Congested Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical and materials science sectors is extensive, facilitating the construction of complex molecular architectures like substituted biphenyls and poly-olefins.[1][3]
This application note provides detailed protocols and strategic guidance for the Suzuki-Miyaura coupling of a particularly challenging substrate: 4-Bromo-2-fluoro-3-methylbenzoic acid . This molecule, while a valuable building block, presents a confluence of synthetic hurdles:
-
Steric Hindrance: The bromine atom is flanked by two ortho substituents (a fluoro and a methyl group), which significantly impedes access to the palladium catalyst.[4][5][6]
-
Complex Electronics: The aromatic ring is influenced by the competing effects of an electron-withdrawing fluorine atom and an electron-donating methyl group.
-
Acidic Functionality: The presence of a carboxylic acid group necessitates careful selection of a base, as at least one equivalent will be consumed in an acid-base neutralization before participating in the catalytic cycle.
Successfully coupling this substrate requires a departure from standard protocols and a nuanced understanding of catalyst-ligand systems and reaction parameters. This guide explains the causality behind our experimental choices to provide researchers with a robust framework for achieving high-yield couplings.
The Mechanistic Blueprint: Rationale for Parameter Selection
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8][9] Understanding this mechanism is critical to overcoming the challenges posed by this compound.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. This step is often rate-limiting.[1] For our substrate, the steric bulk around the C-Br bond is the primary barrier. To overcome this, highly active catalysts are required, typically featuring bulky, electron-rich ligands that promote the formation of a coordinatively unsaturated, reactive palladium species.[10][11]
-
Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. It is critically dependent on the base, which activates the boronic acid by forming a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻).[12][13][14] The choice of base and its solubility are paramount for an efficient reaction.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst. Bulky ligands facilitate this step by creating steric pressure that favors the formation of the planar product over the crowded palladium complex.[10]
Key Parameter Optimization for a Hindered Substrate
Success with this compound hinges on the strategic selection of four key parameters.
Catalyst and Ligand Selection: The Power of Bulk
Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates. The key is to use a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a specialized ligand that possesses both steric bulk and strong electron-donating properties.
-
Bulky Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and JohnPhos are designed to create a bulky, electron-rich environment around the palladium atom. This enhances catalytic activity towards hindered aryl halides, making them an excellent first choice.[15]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors that form highly stable and active palladium complexes. They are exceptionally effective for couplings involving sterically hindered substrates and even less reactive aryl chlorides.[5] Using an NHC-Pd precatalyst (e.g., PEPPSI™-IPr) is a high-performance option for particularly challenging couplings.
Base Selection: More Than Just a Catalyst Activator
The base has multiple roles: it neutralizes the HBr generated, facilitates the formation of the active boronate species, and, in this specific case, deprotonates the carboxylic acid.[10][13]
-
Stoichiometry: A minimum of 3 equivalents of base is recommended: 1 equivalent to neutralize the benzoic acid and 2 equivalents to drive the catalytic cycle.
-
Base Type:
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice. It is a moderately strong, non-nucleophilic base that works well in a variety of solvent systems.
-
Cesium Carbonate (Cs₂CO₃): Often more effective than K₂CO₃ due to its higher solubility in organic solvents, which can accelerate the transmetalation step.
-
Potassium tert-Butoxide (KOtBu): A very strong, non-nucleophilic base that can be highly effective for hindered substrates, often allowing for lower reaction temperatures.[5] However, it must be handled under strictly anhydrous conditions.
-
Solvent System: A Balancing Act
The solvent must solubilize the polar boronic acid, the nonpolar aryl bromide, the inorganic base, and the catalyst complex.[16] Biphasic or aqueous solvent mixtures are often ideal.
-
Dioxane/Water or Toluene/Water: Classic choices for Suzuki couplings. Water aids in dissolving the base and the boronate intermediate, while the organic solvent dissolves the substrate and catalyst.[10]
-
Tetrahydrofuran (THF): A good polar aprotic solvent. Often used with water or as a single solvent with a highly soluble base like KOtBu.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective, but its role can be complex and may influence reaction selectivity in some systems.[17][18]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care. Solvents are flammable.
Protocol 1: Robust General Conditions with a Buchwald Ligand
This protocol is a reliable starting point, utilizing a common bulky phosphine ligand and a phosphate base, suitable for a broad range of boronic acids.
Table 1: Reagents for Protocol 1
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |
| This compound | 233.03 | 0.5 | 1.0 | 116.5 mg |
| Arylboronic Acid | - | 0.6 | 1.2 | - |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.005 (1 mol% Pd) | 0.01 | 4.6 mg |
| SPhos (Ligand) | 410.47 | 0.012 (2.4 mol%) | 0.024 | 4.9 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 1.5 | 3.0 | 318.4 mg |
| 1,4-Dioxane | - | - | - | 4.0 mL |
| Deionized Water | - | - | - | 1.0 mL |
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (116.5 mg), the arylboronic acid (0.6 mmol), Pd₂(dba)₃ (4.6 mg), SPhos (4.9 mg), and K₃PO₄ (318.4 mg).
-
Degassing: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer to pH ~2 with 1M HCl to protonate the carboxylic acid product.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: High-Activity Anhydrous Conditions with an NHC Catalyst
This protocol is designed for more challenging boronic acids or when faster reaction times are desired, using a potent NHC-palladium precatalyst and a strong base.
Table 2: Reagents for Protocol 2
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |
| This compound | 233.03 | 0.5 | 1.0 | 116.5 mg |
| Arylboronic Acid | - | 0.6 | 1.2 | - |
| PEPPSI™-IPr (Pd-NHC Precatalyst) | 678.14 | 0.01 (2 mol%) | 0.02 | 6.8 mg |
| Potassium tert-Butoxide (KOtBu) | 112.21 | 1.75 | 3.5 | 196.4 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 5.0 mL |
Step-by-Step Methodology:
-
Setup: In a glovebox, add this compound (116.5 mg), the arylboronic acid (0.6 mmol), PEPPSI™-IPr (6.8 mg), and KOtBu (196.4 mg) to a flame-dried Schlenk flask with a stir bar.
-
Solvent Addition: Add anhydrous THF (5.0 mL).
-
Reaction: Seal the flask and remove it from the glovebox. Place it in a preheated oil bath at 65 °C. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by slowly adding 1M HCl (10 mL) until the solution is acidic (pH ~2).
-
Extraction & Purification: Follow steps 7-8 from Protocol 1.
Workflow and Troubleshooting
Caption: General Experimental Workflow for Suzuki Coupling.
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient base strength or quantity.3. Low reaction temperature/time. | 1. Ensure rigorous degassing of flask and solvents.2. Switch to a stronger base (K₃PO₄ → KOtBu) or increase equivalents.3. Increase temperature or extend reaction time. Consider switching to a more active ligand system (e.g., Protocol 2). |
| Debromination of Starting Material | 1. Presence of water/protons with a less stable boronic acid.2. Reaction temperature too high. | 1. Use anhydrous conditions (Protocol 2).2. Try a lower reaction temperature with a more active catalyst system. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination leading to Pd(II) species.2. Slow oxidative addition relative to other pathways. | 1. Improve degassing technique.2. Use a ligand that accelerates oxidative addition (e.g., bulky, electron-rich phosphines or NHCs). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success is predicated on a rational approach that directly addresses the substrate's significant steric hindrance. By employing advanced catalyst systems featuring bulky phosphine or N-heterocyclic carbene ligands, in combination with an appropriate base and solvent system, researchers can effectively synthesize a wide array of valuable biaryl compounds. The protocols provided herein offer robust and adaptable starting points for professionals in drug discovery and materials science, enabling the efficient construction of complex molecular targets from this versatile building block.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 4-Bromo-2-fluoro-3-methylbenzoic Acid in Modern Drug Discovery
Abstract
This guide provides a detailed technical overview of 4-Bromo-2-fluoro-3-methylbenzoic acid, a highly functionalized building block for medicinal chemistry and drug discovery. We explore the strategic importance of its unique substitution pattern and provide field-proven, step-by-step protocols for its application in the synthesis of complex pharmaceutical intermediates, with a focus on precursors for kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic intermediates to accelerate their discovery programs.
Introduction: A Multifunctional Scaffold for Targeted Therapies
This compound is a versatile aromatic carboxylic acid that has gained prominence as a key starting material in the synthesis of pharmacologically active molecules. Its structure is engineered with a specific arrangement of functional groups and substituents that offer distinct advantages in molecular design and synthesis.
-
Carboxylic Acid (C1): Provides a primary reactive handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.
-
Bromine (C4): Serves as a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl moieties.[1]
-
Fluorine (C2): The ortho-fluoro substituent has a profound impact on the molecule's properties. Its strong electron-withdrawing nature can modulate the pKa of the carboxylic acid, influence the conformation of amide bonds through intramolecular hydrogen bonding, and enhance metabolic stability or binding affinity in the final drug molecule.[1]
-
Methyl Group (C3): The methyl group provides steric bulk, which can be used to control regioselectivity in subsequent reactions and to probe steric pockets within a biological target's binding site.[1]
This unique combination makes this compound an exceptional building block for constructing libraries of complex molecules for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors.[1]
Core Application: Synthesis of Kinase Inhibitor Scaffolds
A primary application of this building block is in the synthesis of substituted amides that serve as key intermediates for kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptors (FGFRs). The dysregulation of FGFR signaling is implicated in various cancers, making FGFR inhibitors a critical area of oncology research.[2][3] The general strategy involves coupling the benzoic acid with a heterocyclic amine, followed by a subsequent cross-coupling reaction at the bromine position.
Rationale for Use in FGFR Inhibitor Synthesis
The design of many Type I kinase inhibitors involves a "hinge-binding" motif, which is often an N-heterocycle that forms hydrogen bonds with the kinase hinge region. The rest of the molecule extends into the ATP-binding pocket. In this context:
-
Amide Bond Formation: this compound is first coupled with a suitable amino-heterocycle (e.g., an aminopyrazole or aminopyrimidine). This forms a stable amide linkage and correctly positions the core fragments.
-
Strategic Substituents: The ortho-fluoro group can serve to lock the conformation of the amide bond, potentially increasing binding affinity. The meta-methyl group can provide a vector for exploring steric pockets, enhancing selectivity.
-
Late-Stage Diversification: The bromine atom acts as a synthetic handle for late-stage diversification via Suzuki or other cross-coupling reactions. This allows chemists to introduce a variety of groups that can interact with the solvent-exposed region of the kinase, optimizing properties like potency and solubility.
The following workflow diagram illustrates this common synthetic strategy.
Detailed Experimental Protocols
The following protocols provide robust, step-by-step methodologies for the key transformations involving this compound.
Protocol 1: Amide Coupling via HATU Reagent
This protocol describes the formation of an amide bond between this compound and a representative amine, 5-amino-1-methyl-1H-pyrazole. HATU is a highly efficient coupling reagent that often leads to high yields and short reaction times.
Materials & Equipment:
-
This compound
-
5-Amino-1-methyl-1H-pyrazole
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent & Base: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration). Add DIPEA (2.5 eq) to the solution.
-
Pre-activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 eq) portion-wise. Stir the mixture at 0 °C for 20 minutes to allow for the formation of the activated ester.
-
Amine Addition: Slowly add a solution of 5-amino-1-methyl-1H-pyrazole (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting benzoic acid is consumed.
-
Workup: Upon completion, pour the reaction mixture into water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired amide product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the previously synthesized bromo-amide intermediate with a representative boronic acid (e.g., 4-methoxyphenylboronic acid) to generate a diversified final product.
Materials & Equipment:
-
Bromo-amide intermediate (from Protocol 1)
-
4-Methoxyphenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Round-bottom flask with condenser, magnetic stirrer, nitrogen/argon line
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the bromo-amide intermediate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Seal the flask with a septum and purge with an inert atmosphere (N₂ or Ar) for 10-15 minutes. Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the final coupled product.
Data Presentation & Characterization
The successful synthesis of intermediates and final products should be confirmed using standard analytical techniques.
| Property | This compound | Amide Intermediate (Example) | Final Product (Example) |
| Molecular Formula | C₈H₆BrFO₂ | C₁₃H₁₁BrFN₃O | C₂₀H₁₈FN₃O₂ |
| Molecular Weight | 233.04 g/mol | 312.14 g/mol | 367.38 g/mol |
| Appearance | White to off-white solid | White to pale yellow solid | White to off-white solid |
| ¹H NMR | Signals for aromatic protons, methyl group, and carboxylic acid proton. | Signals for aromatic protons, pyrazole protons, and two distinct methyl groups. | Signals for four distinct aromatic regions and two methyl groups. |
| ¹⁹F NMR | Single distinct signal for the fluorine atom. | Single distinct signal. | Single distinct signal. |
| LC-MS | Confirms mass corresponding to [M+H]⁺ or [M-H]⁻. | Confirms mass corresponding to [M+H]⁺. | Confirms mass corresponding to [M+H]⁺. |
graph G { layout=neato; graph [fontname="Arial", fontsize=12]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Central Ring center [label="4-Bromo-2-fluoro-3-methylbenzoic\nAcid Scaffold", pos="0,0!", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3, height=1];
// Nodes n1 [label="Amide Coupling\n(e.g., with Aminopyrazoles)", pos="-3,2!", fillcolor="#FBBC05", fontcolor="#202124"]; n2 [label="Suzuki Coupling\n(e.g., with Arylboronics)", pos="3,2!", fillcolor="#FBBC05", fontcolor="#202124"]; n3 [label="Esterification", pos="-3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; n4 [label="Other C-C/C-N\nCoupling (e.g., Buchwald)", pos="3,-2!", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges center -- n1 [label=" Carboxylic Acid\n Reactivity"]; center -- n2 [label=" Bromine\n Reactivity"]; center -- n3 [label=" Carboxylic Acid\n Reactivity"]; center -- n4 [label=" Bromine\n Reactivity"];
// Resulting Scaffolds r1 [label="Kinase Inhibitor\nIntermediates", pos="-5,2!", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; r2 [label="Biaryl Scaffolds", pos="5,2!", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; r3 [label="Prodrugs / Esters", pos="-5,-2!", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; r4 [label="Complex Amines", pos="5,-2!", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
n1 -- r1; n2 -- r2; n3 -- r3; n4 -- r4; }
Conclusion
This compound is a premier building block for medicinal chemists engaged in the synthesis of targeted therapeutics. Its strategically positioned functional groups enable robust and versatile synthetic routes, particularly for the construction of kinase inhibitor scaffolds. The protocols outlined in this guide provide a reliable foundation for employing this reagent in amide coupling and Suzuki cross-coupling reactions, facilitating the rapid generation of novel molecular entities for drug discovery programs.
References
- 1. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Esterification of 4-Bromo-2-fluoro-3-methylbenzoic acid
Abstract
This document provides a comprehensive guide for the esterification of 4-Bromo-2-fluoro-3-methylbenzoic acid, a versatile building block in medicinal chemistry and materials science. The substitution pattern of this aromatic carboxylic acid, featuring an ortho-fluoro group and adjacent methyl and bromo substituents, introduces significant steric hindrance and electronic modulation, rendering traditional esterification methods inefficient. We present a detailed protocol based on the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This method offers a mild, efficient, and reliable pathway to synthesize corresponding esters under ambient conditions, overcoming the inherent challenges of this substrate. The following sections elaborate on the mechanistic rationale, provide a step-by-step experimental procedure, and offer guidance on process optimization, troubleshooting, and product validation.
Introduction: The Challenge of Hindered Substrates
This compound is a valuable synthetic intermediate. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck), the fluorine atom can enhance metabolic stability and binding affinity in drug candidates, and the carboxylic acid moiety allows for the formation of ester or amide linkages.[1] However, the very features that make this molecule attractive also present a significant synthetic challenge. The fluorine and methyl groups ortho and meta to the carboxylic acid create substantial steric bulk around the reaction center.
Traditional methods like Fischer-Speier esterification, which rely on strong acid catalysts and high temperatures, are often unsuitable for complex or sensitive molecules and can lead to low yields or decomposition.[2][3] The Steglich esterification, developed in 1978, provides a powerful alternative for coupling sterically demanding substrates under mild, neutral conditions.[2][4][5] This protocol is particularly advantageous for substrates that are acid-labile or prone to side reactions under harsh conditions.[4][6][7]
Mechanistic Rationale: The DCC/DMAP Catalytic Cycle
The success of the Steglich esterification for hindered substrates lies in its unique catalytic cycle, which activates the carboxylic acid without requiring harsh conditions.[2][4]
-
Activation of the Carboxylic Acid: Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid (1) to form a highly reactive O-acylisourea intermediate (2).[2][4] This intermediate is essentially an activated form of the acid, primed for nucleophilic attack.
-
Interception by DMAP: Before the alcohol can react, the highly nucleophilic DMAP catalyst rapidly attacks the O-acylisourea intermediate.[2][4] This is a critical step that prevents a slow, irreversible intramolecular rearrangement of the intermediate into an unreactive N-acylurea byproduct—a common failure mode in carbodiimide couplings without DMAP.[4][5]
-
Formation of the "Active Ester": The attack by DMAP generates a highly electrophilic N-acylpyridinium intermediate (3), often referred to as an "active ester".[2][8] This species is significantly more reactive towards nucleophiles than the initial carboxylic acid or the O-acylisourea intermediate.
-
Nucleophilic Attack by Alcohol: The alcohol (4), even if sterically hindered, can now efficiently attack the activated acyl group of the pyridinium intermediate.
-
Product Formation and Catalyst Regeneration: This attack yields the desired ester (5), the insoluble dicyclohexylurea (DCU) byproduct (6), and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[2]
The formation of the highly insoluble DCU helps drive the reaction to completion.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative methyl ester. It can be adapted for other primary or secondary alcohols.
Materials & Reagents:
-
This compound
-
Methanol (Anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, Anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, argon/nitrogen inlet, filtration apparatus.
Safety Precautions:
-
DCC is a potent allergen and sensitizer. [7] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMAP is toxic. [9] Avoid skin contact and inhalation.
-
DCM is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, throughout the procedure.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Add anhydrous dichloromethane (DCM) to dissolve the acid (approx. 0.1-0.2 M concentration).
-
Add the alcohol (e.g., Methanol, 1.2-1.5 equiv) followed by a catalytic amount of DMAP (0.1-0.2 equiv). Stir the solution until all solids are dissolved.
-
-
Initiation:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate container, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture over 5-10 minutes. A white precipitate (DCU) will begin to form almost immediately.[5]
-
-
Reaction Monitoring:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product ester should have a higher Rf value than the starting carboxylic acid.
-
-
Workup and Purification:
-
Upon completion, filter the reaction mixture through a fritted funnel or Celite® pad to remove the bulk of the precipitated dicyclohexylurea (DCU).[10][11] Rinse the flask and the filter cake with a small amount of DCM or diethyl ether to ensure complete transfer.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification & Characterization:
-
The crude product may still contain trace amounts of DCU. If necessary, further purification can be achieved by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).
-
Alternatively, DCU is less soluble in diethyl ether or hexanes.[10] The crude residue can be triturated with cold ether or a mixture of ether/hexanes, and the remaining solid DCU can be removed by another filtration.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Process Optimization & Troubleshooting
The success of this protocol relies on careful control of reaction parameters.
| Parameter | Recommended Value | Rationale & Troubleshooting |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Must be aprotic and dry. Acetonitrile can be a greener alternative and may simplify workup.[13][14] |
| Equivalents of Acid | 1.0 | The limiting reagent. |
| Equivalents of Alcohol | 1.2 - 1.5 | A slight excess helps drive the reaction to completion, especially with less reactive or volatile alcohols. |
| Equivalents of DCC | 1.1 - 1.2 | A small excess ensures full activation of the acid. Using a large excess complicates purification. |
| Equivalents of DMAP | 0.1 - 0.2 | Catalytic amount is sufficient. Higher loading does not significantly improve rate but makes removal more difficult. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction between the acid and DCC. The reaction proceeds smoothly at room temperature.[5] |
| Reaction Time | 12 - 24 hours | Monitor by TLC. Hindered substrates may require longer reaction times. |
| Common Issue: Low Yield | - | Cause: Incomplete reaction. Solution: Increase reaction time, ensure reagents are anhydrous. Cause: Formation of N-acylurea byproduct. Solution: Ensure DMAP is present and active. |
| Common Issue: DCU in Product | - | Cause: Incomplete filtration or precipitation during workup. Solution: Re-dissolve crude product in minimal DCM, add excess hexanes or ether to precipitate DCU, and filter again.[10] |
Conclusion
The Steglich esterification using a DCC/DMAP system is a robust and reliable method for the synthesis of esters from the sterically hindered this compound. The mild reaction conditions preserve sensitive functional groups and consistently provide good to excellent yields where traditional methods fail. Careful execution of the workup procedure is critical for the effective removal of the dicyclohexylurea byproduct and the DMAP catalyst, ensuring high purity of the final product. This protocol serves as a validated starting point for researchers in drug discovery and chemical synthesis, enabling the efficient incorporation of this valuable building block into more complex molecular architectures.
References
- 1. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Active ester - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Functionalization of 4-Bromo-2-fluoro-3-methylbenzoic acid
An Application Guide to the Strategic Functionalization of 4-Bromo-2-fluoro-3-methylbenzoic Acid
Abstract
This compound is a highly versatile, multi-functional chemical intermediate of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern—featuring a bromine atom ideal for cross-coupling, an electron-withdrawing fluorine atom, a sterically influential methyl group, and a versatile carboxylic acid handle—offers multiple avenues for strategic chemical modification. This guide provides an in-depth exploration of the key functionalization strategies for this scaffold, supported by detailed, field-proven protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.
Introduction: A Scaffold of Strategic Importance
The strategic arrangement of substituents on the this compound ring makes it an exceptional building block for constructing complex molecular architectures.[1] The bromine atom at the C-4 position serves as a robust and reliable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control.[1] The fluorine atom at the C-2 position modulates the electronic properties of the ring, can enhance metabolic stability, and improve the pharmacokinetic profile of derivative compounds.[1] The carboxylic acid and methyl groups provide additional points for diversification, allowing for the molecule's incorporation into larger structures through amide or ester linkages and further functionalization.
This document serves as a comprehensive guide to unlocking the synthetic potential of this valuable intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are not just followed, but understood.
Physicochemical & Spectroscopic Profile
A thorough understanding of the starting material's properties is critical for reaction monitoring and product characterization.
| Property | Value | Source |
| CAS Number | 194804-90-5 | [2][3] |
| Molecular Formula | C₈H₆BrFO₂ | [1][2][3] |
| Molecular Weight | 233.04 g/mol | [1][2][3] |
| Appearance | Solid powder | [1][2] |
| Purity | ≥95% | [2][3] |
Expected Spectroscopic Data:
-
¹H NMR: Distinct signals are expected for the two aromatic protons, the methyl group protons (typically δ 2.0-2.5 ppm), and the highly deshielded carboxylic acid proton (often a broad singlet, δ 10-13 ppm).[1]
-
¹³C NMR: The spectrum will show eight distinct carbon signals, with the carboxylic carbon appearing significantly downfield (δ 165-175 ppm).[1]
-
¹⁹F NMR: A singlet is expected, providing a clear marker for the fluorine substituent.[1]
Core Functionalization Pathways
The molecule offers three primary sites for chemical modification. The choice of which site to address first is a key strategic decision in any synthetic plan.
Caption: Key functionalization routes for this compound.
Functionalization at the C-4 Position: Palladium Cross-Coupling
The bromine atom is the most versatile handle for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis and are highly effective for this substrate.[1]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester.[1][4] This reaction is known for its mild conditions and excellent functional group tolerance, including the free carboxylic acid.[1]
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4][5]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-fluoro-3-methylbenzoic acid
Welcome to the technical support center for the synthesis and purification of 4-Bromo-2-fluoro-3-methylbenzoic acid (BFMBA). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this critical building block. Our goal is to provide practical, in-depth solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in the synthesis of this compound, and how can I identify them?
A1: The synthesis of this compound typically proceeds via electrophilic bromination of 2-fluoro-3-methylbenzoic acid. The primary impurities arise from the starting material and side reactions of the bromination process.
Common Impurities:
-
Unreacted Starting Material: 2-fluoro-3-methylbenzoic acid.
-
Regioisomers: Bromination occurring at positions other than C4. The directing effects of the carboxyl (-COOH), fluoro (-F), and methyl (-CH₃) groups can lead to the formation of other isomers, though 4-bromo is generally favored.
-
Di-brominated Byproducts: Over-bromination can lead to the formation of dibromo-2-fluoro-3-methylbenzoic acid species.
-
Residual Solvents & Reagents: Solvents from the reaction (e.g., acetic acid) or residual brominating agents (like Br₂) may be present.
Identification Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation and impurity identification.[1] The presence of the starting material will be indicated by a distinct set of aromatic proton signals. Regioisomers will show different splitting patterns and chemical shifts in the aromatic region.[1]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating the product from impurities.[2][3] Monitoring the reaction by HPLC can determine its completion and quantify the purity of the final product. A typical method would use a C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid (like phosphoric or formic acid) to ensure the carboxylic acid is protonated.[2][3]
-
Mass Spectrometry (MS): Coupled with GC or LC, MS can confirm the molecular weights of the product and any impurities, helping to identify starting materials, isomers (which have the same mass), and di-brominated byproducts (which will have a higher mass).
| Technique | What It Tells You | Typical Parameters |
| ¹H NMR | Presence of starting material, isomeric impurities (different aromatic splitting patterns). | Solvent: CDCl₃ or DMSO-d₆. |
| ¹⁹F NMR | Distinguishes between different fluorine environments in isomers.[1] | Standard: CFCl₃. |
| HPLC | Purity assessment, quantification of impurities, separation of isomers. | Column: C18 Reverse-Phase. Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[2] |
| LC-MS | Molecular weight confirmation of product and impurities. | Ionization: Electrospray Ionization (ESI). |
Q2: My initial product purity is low (<95%). What is the best general strategy for purification?
A2: A multi-step purification strategy is often necessary. The choice depends on the nature and quantity of the impurities. The general workflow involves an initial wash or extraction, followed by either recrystallization or column chromatography.
Below is a decision-making workflow to guide your purification strategy.
Caption: Purification strategy decision workflow.
-
Initial Wash: Start with an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a saturated sodium bicarbonate solution. The benzoic acid will deprotonate and move to the aqueous layer, leaving non-acidic impurities behind. Re-acidify the aqueous layer with HCl to precipitate the product, which can then be filtered.
-
Recrystallization: This is the most efficient method for removing significant amounts of impurities that have different solubility profiles from your product.[4]
-
Column Chromatography: If recrystallization fails to remove impurities, especially regioisomers which have very similar solubilities, column chromatography is the method of choice.[5]
Q3: My recrystallization is not yielding pure crystals. What solvents should I use, and what am I doing wrong?
A3: The key to successful recrystallization is choosing a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Recommended Solvent Systems:
| Solvent/System | Pros | Cons | Notes |
| Toluene | Good for aromatic compounds, relatively low polarity. | High boiling point can make drying difficult. | A patent for a similar compound suggests toluene for recrystallization, yielding high purity.[7] |
| Ethanol/Water | Highly tunable; product dissolves in hot ethanol, and water is added until cloudy (cloud point), then re-heated to clarify. | Can be tricky to find the perfect ratio. | Excellent for removing both more polar and less polar impurities. |
| Hexane/Ethyl Acetate | Good for removing non-polar impurities. | Lower boiling points may lead to rapid crashing out of the solid, trapping impurities. | Start by dissolving in a minimum of hot ethyl acetate, then add hexane as the anti-solvent. |
Troubleshooting Protocol for Recrystallization:
-
Problem: Using Too Much Solvent. This is the most common error. If too much solvent is used, the solution will not be saturated upon cooling, and yield will be very low or zero.
-
Solution: Add the hot solvent portion-wise to the crude solid (also heated) until it just dissolves.[6] If you've added too much, carefully evaporate some solvent under a nitrogen stream to re-saturate the solution.
-
-
Problem: Cooling Too Quickly. Rapid cooling (e.g., in an ice bath) causes the product to precipitate or "crash out" instead of forming pure crystals. This process traps impurities within the crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Once it has reached room temperature and crystal growth has slowed, then place it in an ice bath to maximize yield.
-
-
Problem: Oiling Out. The product separates as a liquid oil instead of a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and try cooling again. Seeding the solution with a pure crystal can also promote proper crystallization.
-
Q4: Recrystallization failed to separate the isomers. How do I develop a column chromatography protocol?
A4: Separating positional isomers often requires the higher resolving power of column chromatography.[5] Benzoic acids can be challenging due to their polarity and potential for peak tailing.
Caption: Key parameters for column chromatography setup.
Step-by-Step Protocol for Flash Column Chromatography:
-
Select the Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is the standard choice.
-
Determine the Mobile Phase (Eluent):
-
Use Thin-Layer Chromatography (TLC) to find a suitable solvent system. A good system will give your desired product an Rf value of ~0.3.
-
Start with a low-polarity mixture like Hexane:Ethyl Acetate (9:1).
-
Crucially, add ~0.5-1% acetic acid to the eluent. This protonates the carboxylic acid, minimizing its interaction with silanol groups on the silica and preventing severe peak tailing.[5]
-
-
Pack the Column: Use the "wet-packing" method to ensure a homogenous column bed, which is critical for good separation.[8]
-
Load the Sample: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent. This creates a free-flowing powder that can be carefully added to the top of the column.
-
Elute and Collect:
-
Begin eluting with your chosen solvent system, applying pressure to achieve a steady flow rate.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
-
References
- 1. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]
- 2. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]
- 3. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. nbinno.com [nbinno.com]
- 5. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-fluoro-3-methylbenzoic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with the sterically hindered and electronically complex substrate, 4-Bromo-2-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize novel biaryl structures from this versatile building block. Here, we will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure your success in the lab.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions and issues encountered when working with this substrate.
Q1: My Suzuki coupling with this compound is giving very low to no yield. What are the most likely causes?
A1: Low yields with this substrate are typically due to a combination of steric hindrance and electronic effects. The two ortho substituents (fluoro and methyl) to the bromine atom sterically hinder the oxidative addition of the palladium catalyst. Additionally, the electron-withdrawing nature of the fluorine and carboxylic acid groups can influence the reactivity of the aryl bromide. The primary factors to investigate are:
-
Inefficient Oxidative Addition: The palladium catalyst may be struggling to insert into the carbon-bromine bond due to the bulky ortho groups.
-
Catalyst Deactivation: The carboxylic acid, in the presence of base, forms a carboxylate that can potentially coordinate to the palladium center and inhibit catalysis.
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for both activating the boronic acid and maintaining catalyst activity.
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling is often a sign of issues with the catalytic cycle, particularly if the transmetalation or reductive elimination steps are slow. It can also be caused by the presence of oxygen in your reaction. To minimize homocoupling:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of boronic acids.
-
Use a Pre-formed Catalyst: Using a stable Pd(II) precatalyst that is efficiently reduced in situ can sometimes give more consistent results than using a Pd(0) source directly.
-
Optimize Reaction Conditions: A well-chosen ligand and base combination that accelerates the cross-coupling catalytic cycle will outcompete the homocoupling side reaction.
Q3: Is protodeboronation (loss of the boronic acid group) a major concern with this reaction?
A3: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, can be a significant side reaction, especially with electron-deficient or heteroaromatic boronic acids.[1] While this compound is the aryl halide, the stability of your chosen boronic acid partner is crucial. To mitigate this:
-
Choice of Base: Milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can sometimes be less prone to causing protodeboronation than stronger bases, though this may come at the cost of reaction rate.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can reduce decomposition.[2] These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing side reactions.
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress protodeboronation.
Q4: Does the carboxylic acid group interfere with the reaction? Do I need to protect it?
A4: The carboxylic acid group is generally tolerated in Suzuki couplings.[3] However, it will be deprotonated by the base in the reaction mixture. This has two main consequences:
-
Increased Base Stoichiometry: You must use at least one extra equivalent of base to neutralize the carboxylic acid, in addition to the amount required for the catalytic cycle.
-
Solubility Issues: The resulting carboxylate salt may have different solubility properties than the starting material, which could affect a biphasic reaction system. Careful solvent selection is key.
Protection of the carboxylic acid (e.g., as a methyl or ethyl ester) is a viable strategy if you continue to face issues, but it is often not necessary with an optimized protocol.
In-Depth Troubleshooting Guide
Issue 1: Low Conversion of this compound
This is the most common problem, and it is almost always linked to the sterically hindered nature of the substrate.
Root Cause Analysis:
The primary bottleneck is the oxidative addition of the Pd(0) catalyst to the aryl bromide. The ortho-fluoro and ortho-methyl groups create a "steric shield" around the C-Br bond.
Solutions:
-
Catalyst and Ligand Selection: This is the most critical parameter. Standard catalysts are unlikely to be effective. You need a catalyst system designed for sterically demanding substrates.
-
Recommended Ligands: Bulky, electron-rich biaryl monophosphine ligands are the gold standard for this type of transformation.[4] These ligands stabilize the monoligated Pd(0) species, which is the active catalyst for oxidative addition.
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices.[5][6] They possess the necessary bulk and electron-donating properties to facilitate the reaction.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective for sterically hindered couplings due to their strong σ-donating character and steric bulk.[7]
-
-
Recommended Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective palladium precursors that are used in conjunction with the ligands mentioned above. Pre-formed catalysts, such as the Buchwald G3 or G4 palladacycles, can also provide higher activity and reproducibility.
-
-
Base Selection: A strong, non-nucleophilic base is required to facilitate the transmetalation step without causing unwanted side reactions.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging Suzuki couplings. It is a strong base with good solubility in aqueous mixtures.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results in difficult couplings due to its higher solubility in organic solvents.
-
Potassium tert-butoxide (KOtBu): A very strong base that can be effective, but may promote side reactions if not used carefully.
-
-
-
Solvent System: The solvent must be able to dissolve the organic substrates and the inorganic base to some extent.
-
Recommended Solvents:
-
Dioxane/Water or THF/Water Mixtures: These are standard solvent systems that often work well. The water is necessary to dissolve the base and facilitate the formation of the boronate species.
-
Toluene/Water: Another effective biphasic system.
-
Anhydrous Solvents (e.g., Dioxane, Toluene): Can be used with soluble bases like Cs₂CO₃, especially if protodeboronation is a concern.
-
-
-
Temperature and Reaction Time: Sterically hindered couplings often require higher temperatures and longer reaction times to achieve good conversion.
-
Temperature: A starting point of 80-100 °C is reasonable. If the reaction is sluggish, the temperature can be increased to the reflux temperature of the solvent.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can take anywhere from a few hours to 24 hours to go to completion.
-
Issue 2: Formation of Dehalogenated Byproduct
If you observe the formation of 2-fluoro-3-methylbenzoic acid, this indicates a dehalogenation side reaction.
Root Cause Analysis:
Dehalogenation can occur after oxidative addition if a hydride source is present, leading to reductive elimination of the arene instead of the desired biaryl product. The hydride can come from the solvent, base, or other reagents.
Solutions:
-
Solvent Choice: Ethereal solvents like dioxane and THF are generally less prone to acting as hydride donors than alcohols.
-
Base Choice: Avoid using bases that can easily provide a hydride, such as sodium formate.
-
Ligand Effect: The choice of ligand can also influence the rate of reductive elimination versus dehalogenation. A well-chosen bulky ligand should favor the desired C-C bond formation.
Recommended Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki coupling of this compound. Optimization may be necessary for your specific boronic acid partner.
Protocol 1: Buchwald Ligand System
| Component | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Arylboronic Acid | 1.2 - 1.5 mmol | 1.2 - 1.5 |
| Pd(OAc)₂ | 0.02 mmol | 0.02 |
| SPhos | 0.04 mmol | 0.04 |
| K₃PO₄ | 3.0 mmol | 3.0 |
| Dioxane/Water (4:1) | 5 mL | - |
Step-by-Step Procedure:
-
To a flame-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a portion of the degassed dioxane.
-
Add the degassed dioxane/water solvent system to the reaction vial containing the solids.
-
Add the catalyst solution to the reaction mixture.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: NHC Ligand System
| Component | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Arylboronic Acid | 1.2 - 1.5 mmol | 1.2 - 1.5 |
| PEPPSI™-IPr | 0.02 mmol | 0.02 |
| Cs₂CO₃ | 3.0 mmol | 3.0 |
| Anhydrous Dioxane | 5 mL | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), PEPPSI™-IPr catalyst (0.02 equiv), and Cs₂CO₃ (3.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are similar to Protocol 1.
Visualizing the Process
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Catalysts for SuzukiâMiyaura Coupling Processes:â Scope and Studies of the Effect of Ligand Structure - American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Common side reactions in the synthesis of 4-Bromo-2-fluoro-3-methylbenzoic acid
Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-3-methylbenzoic acid (CAS No. 194804-90-5). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can anticipate, diagnose, and resolve issues effectively.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, however, presents a significant regiochemical challenge. The aromatic ring is substituted with three distinct groups—an activating ortho,para-directing methyl group, a deactivating ortho,para-directing fluoro group, and a deactivating meta-directing carboxylic acid group.[1] The interplay of these electronic and steric effects dictates the outcome of electrophilic substitution and other functionalization reactions, often leading to a mixture of isomers and other side products.
This guide focuses on the most common synthetic approaches and the side reactions inherent to them.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Scenario 1: Electrophilic Bromination of 2-Fluoro-3-methylbenzoic Acid
This is often the most direct route attempted, starting from commercially available 2-Fluoro-3-methylbenzoic acid.
Question 1: My bromination reaction produced a mixture of isomers, with significant amounts of a byproduct I can't easily separate from the desired 4-bromo product. How can I improve the regioselectivity?
Probable Cause: The primary issue here is competing directing effects on the aromatic ring. While the desired C-4 position is para to the fluorine and ortho to the methyl group, other positions are also activated. The C-6 position, for instance, is ortho to the fluorine. The carboxylic acid group directs meta, further complicating the electronic landscape.
Solution & Scientific Rationale:
-
Choice of Brominating Agent and Catalyst: The reactivity of the electrophile is paramount.
-
Avoid Harsh Conditions: Using neat Br₂ with a strong Lewis acid like FeBr₃ can be too reactive, leading to poor selectivity and potential over-bromination.[1]
-
Use a Milder Reagent: N-Bromosuccinimide (NBS) is often a better choice for moderately activated or deactivated rings.[2] It generates a low concentration of Br₂ in situ, which can suppress side reactions.
-
Solvent Choice: Using a polar, non-coordinating solvent like acetonitrile or a mixture containing trifluoroacetic acid can modulate reactivity and improve selectivity in some cases.[2]
-
-
Temperature Control: Perform the reaction at the lowest effective temperature. Running the bromination at 0 °C or even lower can enhance selectivity by favoring the kinetically controlled product, which is often the desired isomer due to the combined directing influence of the -F and -CH₃ groups.[2]
-
Protecting Group Strategy (Alternative Route): If regioselectivity remains poor, consider an alternative route where the bromine is introduced before the carboxylic acid. For example, brominating 2-fluoro-3-methyltoluene first, where the directing effects of -F and -CH₃ strongly favor the C-4 position, followed by oxidation of the methyl group to a carboxylic acid.[1]
Question 2: My main side product appears to be 4,6-Dibromo-2-fluoro-3-methylbenzoic acid. How do I prevent this over-bromination?
Probable Cause: Over-bromination occurs when the reaction conditions are too harsh or the reaction is run for too long. The initial product, this compound, is still susceptible to further electrophilic attack.
Solution & Scientific Rationale:
-
Stoichiometry is Key: Use a slight deficiency or exactly one equivalent of the brominating agent (e.g., NBS). This ensures that once the starting material is consumed, there is little electrophile left to react with the product.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated product.
Question 3: I am getting a significant amount of a product where the methyl group has been brominated, resulting in 4-Bromo-2-fluoro-3-(bromomethyl)benzoic acid. What is causing this?
Probable Cause: You are inadvertently initiating a radical reaction. Benzylic positions (the carbon adjacent to an aromatic ring) are susceptible to free-radical bromination, a reaction favored by radical initiators like light (UV) or AIBN (azobisisobutyronitrile).[3][4] NBS is a common reagent for both electrophilic and radical bromination, and the reaction pathway is determined by the conditions.[3]
Solution & Scientific Rationale:
-
Exclude Radical Initiators: Ensure the reaction is run in the dark, excluding ambient and UV light. Wrap the reaction flask in aluminum foil.
-
Avoid Radical-Promoting Solvents: Do not use solvents like carbon tetrachloride (CCl₄), which are commonly used for radical reactions.
-
Add a Radical Scavenger: In some cases, adding a small amount of a radical inhibitor like hydroquinone can suppress benzylic bromination.
-
Purify NBS: Old or impure NBS can contain radical initiators. Recrystallizing NBS from water before use can sometimes resolve this issue.
Scenario 2: Directed ortho-Metalation (DoM) Approach
This strategy involves using a directing metalation group (DMG) to deprotonate a specific ortho position with a strong base (typically an organolithium reagent), followed by quenching with an electrophilic bromine source.[5] A potential route could involve the lithiation of 2-fluoro-3-methylbenzoic acid itself.
Question 4: My attempt at direct lithiation of 2-fluoro-3-methylbenzoic acid followed by quenching with Br₂ resulted in a very low yield and a complex mixture of products. What went wrong?
Probable Cause: The direct lithiation of an unprotected benzoic acid is a challenging reaction.[6][7] Several side reactions are likely occurring:
-
Multiple Deprotonation Sites: The strong base (e.g., s-BuLi) will first deprotonate the acidic carboxylic acid proton. A second equivalent of base is needed to deprotonate the aromatic ring.[7] Furthermore, the benzylic protons on the methyl group are also acidic and can be deprotonated, leading to a mixture of lithiated species.[8]
-
Incorrect Directing Group Precedence: While the deprotonated carboxylate (-COOLi) is a good DMG, the fluorine atom is also a powerful directing group.[6] This can lead to lithiation at multiple sites.
-
Instability of the Lithiated Intermediate: Aryllithium species can be unstable, especially at higher temperatures, potentially leading to decomposition or aryne formation.[8]
-
Reaction with Electrophile: The organolithium intermediates can potentially react with any electrophilic functional groups on other molecules in the flask.
Solution & Scientific Rationale:
-
Precise Stoichiometry and Temperature Control: Use at least two equivalents of a strong, hindered base like lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi).[6][7] The reaction must be performed at very low temperatures (typically -78 °C or lower) to ensure the stability of the lithiated intermediate.[7]
-
Protect the Carboxylic Acid: A more reliable approach is to protect the carboxylic acid, for example, as a tertiary amide (e.g., a N,N-diethylamide). The amide group is a very strong DMG and will direct lithiation to the C-6 position (ortho to the amide). While this doesn't yield the desired product directly, it illustrates a more robust DoM strategy.
-
Alternative Precursor: A better DoM strategy would be to start with a precursor where the directing groups work in concert. For example, starting with 3-fluoro-2-methylaniline, protecting the amine as a pivalamide, and then performing a DoM-bromination would likely direct the lithium to the desired C-4 position.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound with the highest purity?
A1: While direct bromination is seemingly the shortest route, a multi-step synthesis often provides better control over regioselectivity and thus higher purity. A robust route involves:
-
Starting Material: 2-Fluoro-3-methyltoluene.
-
Electrophilic Bromination: Bromination of 2-fluoro-3-methyltoluene. The activating -CH₃ and -F groups work together to strongly direct the incoming bromine to the C-4 position.
-
Oxidation: Oxidation of the benzylic methyl group of the resulting 4-bromo-2-fluoro-3-methyltoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.[1]
This approach avoids the regiochemical ambiguity of brominating the benzoic acid directly.
Q2: Can I use a Grignard reaction to synthesize this molecule?
A2: Yes, a Grignard-based route is feasible. For example, one could start with 1,4-dibromo-2-fluoro-3-methylbenzene. Selective formation of the Grignard reagent at one of the bromine positions (likely the one less sterically hindered) followed by quenching with solid CO₂ (dry ice) would yield the desired benzoic acid. However, controlling the selectivity of Grignard formation can be difficult, and Wurtz-type coupling is a common side reaction.
Q3: What are the best practices for purifying the final product?
A3: Purification often involves recrystallization. The choice of solvent is critical and may require some experimentation. A common starting point would be a mixed solvent system, such as toluene/hexanes or ethanol/water. If isomeric impurities are present and have similar solubility profiles, column chromatography on silica gel may be necessary. The crude product's acidic nature allows for an acid-base extraction during workup, which can remove non-acidic impurities.
Q4: Are there any significant safety concerns I should be aware of?
A4: Yes.
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield.
-
Organolithium Reagents (n-BuLi, s-BuLi): Pyrophoric (ignite spontaneously in air). Must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.
-
Strong Acids and Oxidizers: Reagents like sulfuric acid, nitric acid, and KMnO₄ are highly corrosive and present significant reactivity hazards.
Always consult the Safety Data Sheet (SDS) for every reagent before beginning any experiment.
Visualizing Reaction Pathways
Electrophilic Bromination Pathway & Side Reactions
The following diagram illustrates the desired electrophilic bromination of 2-fluoro-3-methylbenzoic acid and the most common side reactions.
Caption: Desired vs. side reactions in electrophilic bromination.
Experimental Protocols
Protocol 1: Regioselective Bromination of 2-Fluoro-3-methyltoluene followed by Oxidation
This two-step protocol is recommended for achieving high purity.
Step A: Synthesis of 4-Bromo-2-fluoro-3-methyltoluene
-
Setup: In a round-bottom flask wrapped in aluminum foil and equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-3-methyltoluene (1.0 eq) in dichloromethane (DCM) or acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of DCM or acetonitrile and add it to the dropping funnel.
-
Reaction: Add the NBS solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel, wash with water, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified further by column chromatography if necessary.
Step B: Oxidation to this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the crude 4-bromo-2-fluoro-3-methyltoluene from Step A. Add a mixture of pyridine and water (e.g., 10:1 v/v).
-
Oxidation: While stirring vigorously, add potassium permanganate (KMnO₄, ~3-4 eq) portion-wise. The addition is exothermic, so control the rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 100-110 °C) until the purple color of the permanganate has disappeared (typically 4-8 hours), indicating the reaction is complete.
-
Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct through a pad of Celite. Wash the filter cake with hot water.
-
Isolation: Combine the aqueous filtrates and cool in an ice bath. Acidify the solution to pH 1-2 with concentrated hydrochloric acid (HCl). A white precipitate of the desired product will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Summary of Key Synthetic Challenges
| Synthetic Approach | Primary Challenge | Common Side Reactions | Mitigation Strategy |
| Electrophilic Bromination of Benzoic Acid | Regioselectivity | Isomer formation, over-bromination, benzylic bromination | Use mild reagents (NBS), control temperature, exclude light, monitor reaction closely. |
| Directed ortho-Metalation (DoM) | Competing Deprotonation Sites | Lithiation at undesired positions, benzylic metalation, decomposition | Use >2 eq. of base, maintain very low temperatures (-78°C), consider protecting groups. |
| Multi-Step Synthesis via Toluene Derivative | Process Length | Side reactions specific to each step (e.g., incomplete oxidation) | Each step must be optimized, but offers superior regiochemical control. |
References
- 1. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Bromo-2-fluoro-3-methylbenzoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Bromo-2-fluoro-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the use of this versatile chemical intermediate. The unique substitution pattern of this molecule—featuring a carboxylic acid, a bromine atom for cross-coupling, and fluorine and methyl groups influencing reactivity—offers significant synthetic advantages but also presents specific experimental hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to ensure your success.
Part 1: General Handling, Safety, and Physical Properties
Before initiating any reaction, a thorough understanding of the reagent's properties and safety requirements is paramount.
Q1: What are the fundamental physical and chemical properties of this compound?
Understanding the basic properties of your starting material is the first step in experimental design. Key data for this compound (CAS No. 194804-90-5) are summarized below.[1]
| Property | Value | Source |
| CAS Number | 194804-90-5 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.04 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Purity | Typically ≥95% | [1] |
| Calculated LogP | 2.59 | [1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |
Q2: What are the necessary safety precautions and storage conditions for this compound?
Safety is non-negotiable. This compound and its derivatives are classified as irritants.[3][4]
-
Safety Precautions : Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[4][5]
-
Hazard Statements : The compound is associated with the following hazard statements:
-
Storage : Store the compound at room temperature in a tightly sealed container in a dry, well-ventilated place.[1][4]
Part 2: Troubleshooting Amide Coupling Reactions
The carboxylic acid moiety is a primary site for functionalization, most commonly through amide bond formation. However, the molecule's electronic nature can lead to challenges.
Q3: My amide coupling reaction is showing low yield and multiple byproducts. What are the likely causes and how can I fix them?
This is a frequent issue stemming from incomplete activation, side reactions, or suboptimal conditions. The key is to balance the activation of the carboxylic acid without promoting unwanted pathways.
-
Cause 1: Inefficient Carboxylic Acid Activation : The electron-withdrawing nature of the fluorine and bromine atoms can influence the reactivity of the carboxyl group. If the coupling reagent is not potent enough, activation may be slow or incomplete.
-
Solution : Switch to a more powerful coupling reagent. Uronium/aminium-based reagents like HATU or HBTU are highly efficient and often give superior results compared to standard carbodiimides alone.[6]
-
-
Cause 2: Self-Coupling/Polymerization : While less common for this specific molecule compared to aminobenzoic acids where the amine is more nucleophilic, there is a possibility of one molecule's carboxyl group reacting with another if conditions are forced. A more likely scenario is the reaction of the activated acid with any residual water.
-
Solution : Employ a pre-activation strategy. Stir the carboxylic acid, a non-nucleophilic base (like DIPEA), and the coupling reagent together for 15-30 minutes at 0 °C before adding your amine.[6] This ensures the activated species is formed and ready to be trapped by the desired amine, minimizing its lifetime and potential for side reactions.
-
-
Cause 3: Hydrolysis of Activated Intermediate : The activated ester intermediate is highly susceptible to hydrolysis.
-
Solution : Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.
-
-
Cause 4: Incorrect Base Stoichiometry or Type : The base neutralizes acidic byproducts and facilitates the reaction. A nucleophilic base can compete with your desired amine.
-
Solution : Use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA).[6] Use 2-3 equivalents to ensure the reaction medium remains basic.
-
Recommended Amide Coupling Reagents
| Reagent System | Class | Advantages | Considerations |
| HATU / DIPEA | Uronium Salt | High efficiency, fast reaction times, low epimerization risk.[6] | Higher cost, can be sensitive to moisture. |
| EDC / HOBt | Carbodiimide | Cost-effective, robust, common reagent.[2] | Can be slower, risk of side products without an additive like HOBt. |
| T3P® (Propylphosphonic Anhydride) | Phosphonic Anhydride | Excellent for difficult couplings, easy workup (byproducts are water-soluble).[7] | Often requires slightly elevated temperatures. |
Workflow Diagram: Troubleshooting Amide Coupling
Caption: A decision-making workflow for troubleshooting common amide coupling issues.
Protocol 1: High-Efficiency Amide Coupling Using HATU
-
To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add HATU (1.1-1.2 eq) in one portion. Stir the mixture at 0 °C for 15-30 minutes for pre-activation.[6]
-
In a separate flask, dissolve your amine coupling partner (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Part 3: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds to build molecular complexity.[2]
Q4: My Suzuki coupling reaction is sluggish, and I observe significant starting material remaining and/or debromination. How can I optimize it?
Successful Suzuki coupling depends on the delicate interplay between the catalyst, ligand, base, and solvent. The electronic properties of this compound make it a good substrate, but optimization is often necessary.
-
Cause 1: Ineffective Catalyst/Ligand Combination : The choice of palladium source and, more importantly, the phosphine ligand is critical. Standard ligands like PPh₃ may not be active enough.
-
Solution : Employ modern, electron-rich, and bulky phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., PCy₃, P(tBu)₃) are excellent choices that promote the oxidative addition step and stabilize the catalytic species.[8] Pd(OAc)₂ or Pd₂(dba)₃ are common and effective palladium precursors.[8]
-
-
Cause 2: Inappropriate Base or Solvent System : The base plays a crucial role in the transmetalation step of the catalytic cycle.[9] Its strength and solubility are important.
-
Solution : An aqueous base system is often effective. A 2M solution of K₂CO₃ or Cs₂CO₃ is a standard starting point. For substrates sensitive to water, anhydrous bases like K₃PO₄ can be used. The solvent must facilitate the mixing of organic and aqueous phases. Dioxane/water, Toluene/water, or DME/water are common and effective solvent systems.[8]
-
-
Cause 3: Boronic Acid Quality and Reactivity : Boronic acids can degrade over time, forming anhydrides (boroxines) which are less reactive. Some boronic acids are inherently less reactive.
-
Solution : Use freshly purchased or recrystallized boronic acid. Using a slight excess (1.2-1.5 eq) can help drive the reaction to completion. Alternatively, consider using the corresponding boronate ester (e.g., pinacol ester), which is more stable, though sometimes less reactive.[8]
-
-
Cause 4: Debromination Side Reaction : This occurs when the aryl-palladium intermediate is protonated before it can undergo transmetalation.
-
Solution : This is often caused by excessive temperature or reaction time. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. Ensure your boronic acid is of high quality, as a slow transmetalation step gives more time for side reactions to occur.
-
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine this compound (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add the base (e.g., K₂CO₃, 2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
After cooling to room temperature, dilute the mixture with water and ethyl acetate.
-
Separate the layers. If the product is the carboxylic acid, carefully acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate. If the product is an ester, simply extract the mixture.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Part 4: Esterification and Other Transformations
Q5: What is a reliable method for converting the carboxylic acid to a methyl or ethyl ester?
Esterification is often a necessary first step before performing other transformations.
-
Method 1: Fischer Esterification : This is the most straightforward method.[10] Refluxing the carboxylic acid in a large excess of the desired alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid (e.g., H₂SO₄) will yield the ester. To drive the equilibrium, a method for removing the water byproduct, such as a Dean-Stark trap, can be employed, although using the alcohol as the solvent is usually sufficient.[11]
-
Method 2: Alkylation : For base-sensitive substrates or milder conditions, the carboxylate can be alkylated. Treat the carboxylic acid with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone) followed by the addition of an alkylating agent (e.g., methyl iodide, ethyl bromide). This method is often faster and proceeds at lower temperatures.
Protocol 3: Fischer Esterification
-
Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, 10-20 volumes).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Heat the mixture to reflux and stir for 4-16 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography if necessary.
Q6: Are other parts of the molecule reactive?
Yes, the methyl and fluoro groups also influence reactivity and can be sites for further functionalization.
-
Methyl Group : The benzylic protons of the methyl group can be targeted. Under radical conditions (e.g., N-Bromosuccinimide (NBS) with a radical initiator like AIBN), benzylic bromination can occur.[12] Alternatively, strong oxidizing agents like KMnO₄ can oxidize the methyl group to a second carboxylic acid, though this is a harsh transformation.[2]
-
Aromatic Ring : The directing effects of the substituents make further electrophilic aromatic substitution challenging and likely to result in a mixture of products. The existing groups direct as follows: -COOH (meta-directing, deactivating), -Br (ortho, para-directing, deactivating), -F (ortho, para-directing, deactivating), -CH₃ (ortho, para-directing, activating).[2] The interplay of these effects makes predicting the outcome complex without specific experimental data.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]
- 3. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 4-Bromo-3-methylbenzoic acid [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 12. ossila.com [ossila.com]
Technical Support Center: Scalable Synthesis of 4-Bromo-2-fluoro-3-methylbenzoic acid
Welcome to the technical support center for the scalable synthesis of 4-Bromo-2-fluoro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring both success and safety in your laboratory.
I. Synthetic Routes Overview
The synthesis of this compound (CAS 1373412-97-5) is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.[1] Two primary scalable routes are commonly employed, each with its own set of advantages and challenges.
Route A: Ortho-lithiation and Carboxylation
This route begins with the commercially available 1-Bromo-3-fluoro-2-methylbenzene. The key steps involve a directed ortho-lithiation followed by carboxylation.
Route B: Bromination of a Benzoic Acid Derivative
An alternative pathway involves the direct bromination of 2-fluoro-3-methylbenzoic acid. This approach leverages the directing effects of the existing substituents on the aromatic ring.
Below is a visual representation of these two primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Route A: Ortho-lithiation and Carboxylation
| Observed Issue | Potential Causes | Troubleshooting Steps & Explanations |
| Low or no conversion of starting material (1-Bromo-3-fluoro-2-methylbenzene) | 1. Inactive n-Butyllithium (n-BuLi): n-BuLi is highly reactive with moisture and air. Improper storage or handling can lead to degradation.[2][3] 2. Insufficiently low temperature: The lithiation reaction is highly exothermic and requires cryogenic temperatures (typically -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate. 3. Presence of electrophilic impurities: Water, acetone, or other protic solvents will quench the n-BuLi. | 1. Titrate n-BuLi: Before use, always titrate the n-BuLi solution to determine its exact molarity. 2. Ensure rigorous anhydrous conditions: Dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Maintain cryogenic temperature: Use a dry ice/acetone or a cryocooler to maintain the reaction temperature at -78 °C. |
| Formation of multiple products (Isomers) | 1. Incorrect lithiation position: While the fluorine atom is a strong ortho-directing group, lithiation at other positions can occur if the reaction conditions are not optimal.[4] 2. Benzyne formation: At higher temperatures, elimination of lithium bromide can lead to the formation of a highly reactive benzyne intermediate, resulting in a mixture of products. | 1. Slow addition of n-BuLi: Add the n-BuLi solution dropwise to the cooled solution of the starting material to maintain temperature control and favor the desired ortho-lithiation. 2. Strict temperature control: Do not allow the reaction temperature to rise above -70 °C during the addition of n-BuLi or before the carboxylation step. |
| Low yield after carboxylation and workup | 1. Inefficient trapping of the aryllithium intermediate: The aryllithium species can be unstable and may decompose before reacting with CO2. 2. Insufficient CO2: An inadequate amount of CO2 will result in incomplete carboxylation. 3. Product loss during workup: The product may be partially soluble in the aqueous layer, especially if the pH is not sufficiently acidic during extraction.[5] | 1. Use freshly crushed dry ice: Ensure an excess of finely powdered dry ice is used to maximize the surface area for reaction. Add the aryllithium solution to the dry ice, rather than the other way around. 2. Acidify to low pH: During the aqueous workup, ensure the pH is adjusted to ~1-2 with a strong acid (e.g., HCl) to fully protonate the carboxylate and minimize its solubility in the aqueous phase. 3. Thorough extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery. |
Route B: Electrophilic Bromination
| Observed Issue | Potential Causes | Troubleshooting Steps & Explanations |
| Low or no reaction | 1. Inactive brominating agent: Bromine can be lost through evaporation if not handled properly. Lewis acid catalysts (e.g., FeBr3) can be deactivated by moisture. 2. Insufficient activation of the aromatic ring: The fluorine and carboxylic acid groups are deactivating, making the ring less susceptible to electrophilic attack. | 1. Use fresh reagents: Ensure the bromine and Lewis acid are of high quality and handled under anhydrous conditions. 2. Increase catalyst loading or use a stronger Lewis acid: If the reaction is sluggish, a higher loading of the Lewis acid or a more potent catalyst may be required. 3. Elevate reaction temperature: Carefully increasing the reaction temperature can enhance the reaction rate, but must be monitored to avoid side reactions. |
| Formation of poly-brominated products | 1. Excess bromine: Using too much bromine can lead to the introduction of multiple bromine atoms onto the aromatic ring. 2. Reaction time is too long: Prolonged reaction times can also favor poly-bromination. | 1. Stoichiometric control: Carefully control the stoichiometry of bromine, using slightly more than one equivalent. 2. Monitor reaction progress: Use techniques like TLC or GC-MS to monitor the reaction and quench it once the starting material is consumed to prevent over-bromination. |
| Side reactions (e.g., decarboxylation) | 1. Harsh reaction conditions: High temperatures or very strong Lewis acids can lead to the loss of the carboxylic acid group. | 1. Optimize reaction conditions: Screen different Lewis acids and solvents to find milder conditions that promote the desired bromination without causing decarboxylation. 2. Temperature control: Maintain the reaction at the lowest effective temperature. |
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for a multi-kilogram scale production?
A: For large-scale synthesis, Route A (Ortho-lithiation and Carboxylation) is often preferred. This is because the starting material, 1-Bromo-3-fluoro-2-methylbenzene, is readily available.[6][7][8] Furthermore, cryogenic reactions, while requiring specialized equipment, are often highly selective and can provide high yields, which is economically advantageous on a large scale. Route B can be challenging to scale due to the handling of elemental bromine and the potential for isomer formation, which complicates purification.
Q2: What are the critical safety precautions when working with n-Butyllithium?
A: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[3] It also reacts violently with water.[3][9][10] Therefore, it must be handled under an inert atmosphere (argon or nitrogen) using anhydrous solvents and specialized techniques such as cannula transfers.[3] Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[3][11] Always have a Class D fire extinguisher and a container of sand readily available.[2][9] Never work alone when handling pyrophoric reagents.[2]
Q3: How can I confirm the regioselectivity of the bromination in Route B?
A: The regioselectivity of the bromination is primarily confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR will show characteristic shifts and coupling patterns for the aromatic protons and carbons, allowing for unambiguous structure determination. Additionally, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to confirm the spatial proximity of the bromine atom to the adjacent methyl group.
Q4: What are the best practices for purifying the final product?
A: The primary method for purifying this compound is recrystallization. A suitable solvent system, often a mixture of a good solvent (e.g., ethyl acetate or toluene) and a poor solvent (e.g., hexanes), should be identified to achieve high recovery of pure product.[12] The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC), melting point analysis, and NMR spectroscopy.
IV. Detailed Experimental Protocols
Protocol A: Synthesis via Ortho-lithiation and Carboxylation
Caption: Workflow for the Ortho-lithiation/Carboxylation route.
Step-by-Step Procedure:
-
Preparation: All glassware is oven-dried and assembled while hot under a stream of dry argon. The reaction is performed under a positive pressure of argon.
-
Reaction Setup: To a solution of 1-bromo-3-fluoro-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath), a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Lithiation: The resulting mixture is stirred at -78 °C for 1 hour.
-
Carboxylation: The reaction mixture is then slowly transferred via cannula to a vigorously stirred slurry of freshly crushed dry ice (excess) in anhydrous THF.
-
Quench: The mixture is allowed to warm to room temperature overnight. The reaction is then quenched with 1M HCl.
-
Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization.
Protocol B: Synthesis via Electrophilic Bromination
Caption: Workflow for the Electrophilic Bromination route.
Step-by-Step Procedure:
-
Preparation: All glassware is oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: To a solution of 2-fluoro-3-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), iron(III) bromide (0.1 eq) is added.
-
Bromination: The mixture is cooled to 0 °C, and bromine (1.05 eq) is added dropwise.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Quench: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization.
V. References
-
Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from --INVALID-LINK--
-
Funny EHS Info. (2024, June 7). nbutyl lithium safety [Video]. YouTube.
-
ChemicalBook. (2019, September 6). n-Butyllithium-Hazard and Toxicity. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025, July 29). SAFETY DATA SHEET: n-Butyllithium solution. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: n-Butyllithium, 2.5M in hexanes. Retrieved from --INVALID-LINK--
-
Springer Nature. (2022, January 3). Nickel-catalyzed electrochemical carboxylation of unactivated aryl and alkyl halides with CO2. Research Communities.
-
Benchchem. (2025, November). Troubleshooting common issues in alpha-bromination reactions.
-
Benchchem. (n.d.). 2-Bromo-4-fluoro-3-methylbenzoic Acid. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies.
-
Snieckus, V. (n.d.). Directed (ortho) Metallation.
-
ResearchGate. (n.d.). Challenges of photoredox-catalysed decarboxylation of aryl carboxylic acids and this approach to achieve a mild decarboxylation protocol.
-
National Science Open. (n.d.). Progress and challenges in dicarboxylation with CO2.
-
ACS Publications. (n.d.). Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2.
-
Science Forums. (2012, March 1). Preventing a bromination reaction from going radical.
-
Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors.
-
Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.
-
Chemistry World. (2022, November 24). Why do ortho lithiation reactions require a huge excess of butyllithium?.
-
Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
-
Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
-
Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
-
PubMed Central. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions.
-
Quick Company. (2025, July 4). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress.
-
ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzoic acid synthesis.
-
Benchchem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid.
-
Organic Process Research & Development. (2009). Optimization of Organolithium Reactions.
-
PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester.
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2,3,5-trifluorobenzoic acid.
-
Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
BLDpharm. (n.d.). 1427433-22-4|3-Bromo-2-fluoro-6-methyl-benzoic acid.
-
Reddit. (2024, February 13). Bromination Help. r/Chempros.
-
ACS Publications. (n.d.). Direct Carboxylation of Arenes and Halobenzenes with CO2 by the Combined Use of AlBr3 and R3SiCl. The Journal of Organic Chemistry.
-
Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (n.d.).
-
Guidechem. (n.d.). 1-Bromo-3-fluoro-2-methylbenzene 1422-54-4 wiki.
-
arkat usa. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
-
CymitQuimica. (n.d.). This compound.
-
Sigma-Aldrich. (n.d.). 1-Bromo-3-fluoro-2-methylbenzene AldrichCPR.
-
ChemScene. (n.d.). 1422-54-4 | 1-Bromo-3-fluoro-2-methylbenzene.
-
PubMed. (2013, September 11). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group.
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.
-
Sigma-Aldrich. (n.d.). 1-Bromo-3-fluoro-2-methylbenzene AldrichCPR.
References
- 1. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]
- 2. enhs.uark.edu [enhs.uark.edu]
- 3. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 5. How To [chem.rochester.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. chemscene.com [chemscene.com]
- 8. 1-Bromo-3-fluoro-2-methylbenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2-fluoro-3-methylbenzoic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions, with a specific focus on the challenging substrate, 4-Bromo-2-fluoro-3-methylbenzoic acid. Our goal is to move beyond simple protocols and explain the causal factors behind experimental choices, empowering you to optimize your reactions effectively.
The unique structure of this compound presents a distinct set of challenges in cross-coupling chemistry. The presence of two ortho-substituents (fluoro and methyl) to the bromine atom creates significant steric hindrance, which can impede key steps in the catalytic cycle.[1][2] Furthermore, the electronic effects of the electron-withdrawing fluorine and carboxylic acid groups influence the reactivity of the C-Br bond.[3] This guide is designed to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura coupling?
A1: The primary difficulties arise from the substrate's sterically hindered nature. The ortho-fluoro and ortho-methyl groups crowd the reaction center at the C-Br bond. This steric bulk can significantly slow down two critical steps in the catalytic cycle:
-
Oxidative Addition: The insertion of the palladium catalyst into the carbon-bromine bond can be difficult.
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the catalyst, can also be inhibited by steric clash.[4]
Additionally, the carboxylic acid group can be deprotonated by the base, and the resulting carboxylate may coordinate with the palladium center, potentially leading to catalyst inhibition.
Q2: Which type of palladium catalyst and ligand system is the best starting point for this substrate?
A2: For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ often give low yields.[5] It is crucial to use a catalyst system featuring bulky and electron-rich ligands that can facilitate the challenging oxidative addition and reductive elimination steps.[6][7]
-
Recommended Ligands: Biaryl phosphine ligands are the gold standard for this type of transformation. Excellent starting points include XPhos , SPhos , and other related Buchwald ligands.[8] These ligands are designed to be bulky, promoting the formation of a monoligated, highly reactive LPd(0) species that is essential for coupling hindered substrates.[8]
-
Recommended Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used with the chosen ligand, modern palladium precatalysts are highly recommended for consistency and efficiency.[6][9] Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) are air- and moisture-stable complexes that cleanly and rapidly generate the active LPd(0) catalyst in solution, leading to more reliable results.[9][10]
Q3: Is it necessary to protect the carboxylic acid group before performing the cross-coupling?
A3: Not necessarily, and it's often preferable to avoid the extra synthetic steps of protection and deprotection. Direct coupling on the free acid is feasible with the correct choice of base. However, if you consistently face issues with low yield or catalyst inhibition, protecting the carboxylic acid as a simple ester (e.g., methyl or ethyl ester) is a valid troubleshooting step.[11] This prevents the formation of the potentially inhibiting carboxylate anion.
Q4: How do I choose the right base for the reaction?
A4: The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid to facilitate transmetalation.[12][13] For substrates with sensitive functional groups like a carboxylic acid, the choice of base is critical to balance reactivity with potential side reactions.
-
Common Choices: Inorganic bases are typically used. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[12] Cesium carbonate (Cs₂CO₃) is a stronger base that can sometimes improve yields for difficult couplings.
-
Screening: It is advisable to screen a small set of bases. A weak base may not activate the boronic acid sufficiently, while an overly strong base could promote side reactions.
Troubleshooting Guide
Problem 1: Low to No Product Yield
-
Probable Cause A: Inactive Catalyst System. The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to Pd(0) may be inefficient.[6][14] The chosen ligand may also be unsuitable for this sterically demanding coupling.
-
Solution:
-
Switch to a Precatalyst: Use an air-stable Pd(II) precatalyst like a Buchwald G3 palladacycle (e.g., XPhos Pd G3).[9] These are designed for the clean and efficient generation of the active LPd(0) catalyst.[10]
-
Use a Bulky Ligand: If not already doing so, employ a bulky, electron-rich biaryl phosphine ligand like XPhos, SPhos, or a related variant.[8] These are proven to accelerate reactions with hindered substrates.[2][15]
-
-
-
Probable Cause B: Presence of Oxygen or Moisture. Palladium-catalyzed reactions are highly sensitive to air and moisture. Oxygen can lead to the oxidative homocoupling of the boronic acid and can also oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[6][14]
-
Solution:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Assemble your reaction glassware while hot after oven-drying to remove adsorbed water. Purge the entire apparatus with an inert gas before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[16]
-
-
-
Probable Cause C: Insufficient Reaction Temperature. Sterically hindered couplings often require more thermal energy to overcome the activation barriers for oxidative addition and reductive elimination.
-
Solution: Increase the reaction temperature. If you are running the reaction at 80 °C, try increasing it to 100-110 °C. Choose a solvent with a suitable boiling point (e.g., dioxane, toluene, or DMF).
-
Problem 2: Significant Formation of Dehalogenated Byproduct
-
Probable Cause: The aryl halide is being reduced to the corresponding arene (protodebromination). This can happen if a hydride source is present, which can react with the palladium intermediate in a competing pathway.[6] The source can sometimes be trace water, an alcohol solvent, or even certain bases or additives.
-
Solution:
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents and reagents.
-
Solvent Choice: Avoid alcohol-based solvents if dehalogenation is a problem. Aprotic solvents like dioxane or toluene are generally preferred.
-
Base Selection: Ensure the base is not contributing to the problem. Using a carbonate or phosphate base is typically safe.
-
-
Problem 3: Homocoupling of the Boronic Acid is Observed
-
Probable Cause: This side reaction, which produces a biaryl from two molecules of the boronic acid, is almost always caused by the presence of oxygen.[6]
-
Solution: Improve the degassing procedure for your solvents and the inert atmosphere technique for your reaction setup. Even small leaks in the system can introduce enough oxygen to cause this issue.
-
Data & Protocols
Catalyst System Comparison for Hindered Substrates
The following table summarizes catalyst systems that have proven effective for Suzuki-Miyaura couplings of sterically hindered aryl bromides. This data provides a rational starting point for your optimization.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range | Reference |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | >90% | [17] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95% | [18] |
| XPhos Pd G3 | (none added) | K₂CO₃ | 1,4-Dioxane | 100-110 | High | [9] |
| Pd(PPh₃)₄ | (none added) | Na₂CO₃ | Dioxane/H₂O | 100 | Variable, often lower | [18] |
Note: Yields are highly substrate-dependent and these conditions serve as a starting point for optimization.
Visualized Workflows
A logical approach to catalyst selection is crucial for success. The following diagram outlines a decision-making process for tackling a challenging cross-coupling reaction.
Caption: Decision workflow for catalyst system selection.
The fundamental mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving the palladium catalyst. Understanding this cycle helps in troubleshooting which step may be failing.
Caption: The Suzuki-Miyaura catalytic cycle.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1 M solution)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the this compound, arylboronic acid, base, and palladium precatalyst to the reaction vial.
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Sealing: Securely seal the vial with the cap. If not in a glovebox, briefly purge the headspace with inert gas.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100-110 °C). Stir vigorously for the planned reaction time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via LC-MS or TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Guide to the Spectroscopic Characterization of 4-Bromo-2-fluoro-3-methylbenzoic Acid by ¹H and ¹³C NMR
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-Bromo-2-fluoro-3-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its NMR spectra, a comparison with analogous compounds, and a robust experimental protocol. The causality behind experimental choices and the interpretation of spectral data are explained to ensure scientific integrity and practical utility.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic carboxylic acid, a class of compounds of significant interest in medicinal chemistry and materials science. The specific arrangement of its functional groups—a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid moiety on a benzene ring—imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecules. Accurate structural elucidation is paramount for its application, and NMR spectroscopy stands as the most powerful technique for this purpose.[1][2][3] This guide will delve into the detailed analysis of its ¹H and ¹³C NMR spectra, providing a benchmark for its identification and purity assessment.
The Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a phenomenon based on the magnetic properties of atomic nuclei.[1][3][4] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy states. The precise frequency at which a nucleus absorbs energy, known as its chemical shift (δ), is highly sensitive to its local electronic environment.[5][6] This sensitivity allows us to differentiate between atoms in different parts of a molecule.
Furthermore, the interaction between the spins of neighboring nuclei leads to a phenomenon called spin-spin coupling, which splits NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity of atoms within the molecule.[7][8]
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following protocol outlines a standardized procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound, ensuring data reproducibility and accuracy.
Sample Preparation
-
Solvent Selection : A deuterated solvent is chosen to avoid overwhelming the spectrum with solvent signals. For benzoic acid derivatives, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively unobtrusive signals in both ¹H and ¹³C NMR spectra. Chloroform-d (CDCl₃) is another common option.
-
Concentration : A concentration of 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent is typically sufficient for ¹H NMR, while 20-50 mg is recommended for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Instrument Parameters
The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
For ¹H NMR:
-
Pulse Sequence : A standard single-pulse experiment.
-
Spectral Width : Approximately 16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans are typically sufficient.
For ¹³C NMR:
-
Pulse Sequence : A proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width : Approximately 250 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
Data Visualization: Experimental Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Analysis of this compound
Due to the unavailability of a publicly accessible experimental spectrum, the following analysis is based on established substituent effects on aromatic systems and comparison with structurally similar compounds.[5][6][9]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ~13.5 | broad singlet | - |
| H-5 | ~7.8 | doublet | ~8.5 |
| H-6 | ~7.6 | doublet of doublets | J(H-F) ≈ 8.5, J(H-H) ≈ 8.5 |
| CH₃ | ~2.3 | singlet | - |
Rationale for Chemical Shift and Multiplicity Predictions:
-
COOH Proton : The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. Its chemical shift is sensitive to concentration and solvent.
-
Aromatic Protons (H-5 and H-6) :
-
The benzene ring has two remaining protons. The electron-withdrawing carboxylic acid group will deshield both protons.
-
The bromine at position 4 will also have a deshielding effect.
-
The fluorine at position 2 is strongly electronegative and will significantly deshield the adjacent H-6 proton.
-
The methyl group at position 3 is weakly electron-donating and will have a slight shielding effect, primarily on the adjacent H-2 (fluorine-substituted) and H-4 (bromine-substituted) positions.
-
H-5 is expected to be a doublet due to coupling with H-6.
-
H-6 is expected to be a doublet of doublets due to coupling with both H-5 and the fluorine at position 2. The through-space coupling between fluorine and a proton five bonds away is generally small but can be observable. A more significant coupling is the through-bond coupling over three bonds (³JHF).[7][8]
-
-
Methyl Protons (CH₃) : The methyl group protons will appear as a singlet in the typical alkyl region, slightly downfield due to the attachment to the aromatic ring.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C=O | ~166 | singlet | - |
| C-2 | ~160 | doublet | ¹JCF ≈ 250 |
| C-4 | ~120 | singlet | - |
| C-6 | ~135 | doublet | ³JCF ≈ 8 |
| C-1 | ~130 | doublet | ²JCF ≈ 25 |
| C-3 | ~128 | doublet | ²JCF ≈ 20 |
| C-5 | ~132 | doublet | ⁴JCF ≈ 3 |
| CH₃ | ~15 | singlet | - |
Rationale for Chemical Shift and Multiplicity Predictions:
-
Carbonyl Carbon (C=O) : The carboxylic acid carbonyl carbon is the most deshielded carbon and appears at the downfield end of the spectrum.
-
Aromatic Carbons :
-
C-2 : This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond C-F coupling (¹JCF).[8][10][11]
-
C-4 : This carbon is attached to the bromine atom. Halogen substituent effects on ¹³C chemical shifts are complex, with heavier halogens sometimes causing an upfield shift (the "heavy atom effect").[10]
-
C-1, C-3, C-5, C-6 : The chemical shifts of these carbons are influenced by the combined electronic effects of all the substituents. The carbons will also exhibit smaller couplings to the fluorine atom over two, three, and four bonds.[7][8]
-
-
Methyl Carbon (CH₃) : The methyl carbon will appear at the upfield end of the spectrum.
Comparative Analysis with Structurally Related Compounds
To validate our predictions, we can compare them with the experimental NMR data of similar molecules.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | H (ortho to COOH) | H (meta to COOH) | H (para to COOH) |
| Benzoic Acid | ~7.9 | ~7.5 | ~7.6 |
| 4-Bromobenzoic Acid | ~7.8 | ~7.7 | - |
| 4-Fluorobenzoic Acid | ~8.0 | ~7.3 | - |
| This compound (Predicted) | H-6: ~7.6 | H-5: ~7.8 | - |
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | C-1 | C-2/6 | C-3/5 | C-4 | C=O |
| Benzoic Acid | ~131 | ~129 | ~128 | ~133 | ~168 |
| 4-Bromobenzoic Acid | ~130 | ~131 | ~132 | ~127 | ~167 |
| 4-Fluorobenzoic Acid | ~128 (d) | ~132 (d) | ~116 (d) | ~165 (d) | ~166 |
| This compound (Predicted) | ~130 (d) | C-2: ~160 (d), C-6: ~135 (d) | C-3: ~128 (d), C-5: ~132 (d) | ~120 | ~166 |
The predicted values for this compound are in general agreement with the trends observed in these related compounds, taking into account the additive effects of the various substituents.[11][12][13]
Logical Framework for Spectral Interpretation
Caption: Logical flow for deducing molecular structure from NMR data.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous characterization of this compound. By understanding the principles of chemical shifts and coupling constants, and by comparing with data from analogous structures, a reliable prediction of the NMR spectra can be made. This guide provides a robust framework for the interpretation of such data, empowering researchers to confidently identify and utilize this important chemical entity in their scientific endeavors. The provided experimental protocol ensures that high-quality, reproducible data can be obtained, forming a solid foundation for any research or development project involving this compound.
References
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]
- 3. microbenotes.com [microbenotes.com]
- 4. longdom.org [longdom.org]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 6. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. discovery.researcher.life [discovery.researcher.life]
Mass Spectrometry Analysis of 4-Bromo-2-fluoro-3-methylbenzoic Acid: A Comparative Guide to Ionization Techniques
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Bromo-2-fluoro-3-methylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique analytical challenge due to the presence of multiple functional groups that influence its behavior in a mass spectrometer. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound, with a focus on Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). By understanding the underlying principles and examining supporting data, researchers can select the optimal analytical strategy for this and structurally similar molecules.
Introduction to this compound
This compound (C₈H₆BrFO₂) is a halogenated aromatic carboxylic acid with a molecular weight of approximately 233.04 g/mol .[1][2] Its structure, featuring a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry. The bromine atom, for instance, provides a reactive site for cross-coupling reactions, which are fundamental in the synthesis of complex pharmaceutical compounds. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule. Given its potential role in drug discovery, a thorough understanding of its analytical properties is crucial.
Core Principles of Mass Spectrometry for Aromatic Carboxylic Acids
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For an aromatic carboxylic acid like this compound, the choice of ionization technique is critical for obtaining meaningful data. The goal is to generate ions from the neutral molecule with high efficiency and to control the extent of fragmentation to gain structural information.
Two of the most common ionization techniques for analyzing small molecules in conjunction with liquid chromatography are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Comparative Analysis of Ionization Techniques
The selection between ESI and APCI is primarily dictated by the polarity and volatility of the analyte.[3]
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules.[4][5] It involves the formation of ions from a solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) analyte ions into the gas phase.
For this compound, the presence of the carboxylic acid group makes it amenable to ESI, particularly in the negative ion mode where it can readily lose a proton to form the [M-H]⁻ ion.[6][7][8]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is better suited for less polar and more volatile compounds that are thermally stable.[3][4] In APCI, the sample is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized by corona discharge. This process typically leads to the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ through gas-phase reactions with ionized solvent molecules.[9]
Given that this compound is a relatively small and somewhat volatile molecule, APCI presents a viable alternative to ESI.
Experimental Data and Performance Comparison
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Ion | [M-H]⁻ (Negative Mode) | [M-H]⁻ (Negative Mode) or [M+H]⁺ (Positive Mode) |
| Adduct Formation | Prone to adduct formation (e.g., with sodium, [M+Na]⁺) | Less prone to adduct formation |
| Sensitivity | Generally high for polar, ionizable compounds | High for moderately polar to non-polar, volatile compounds |
| Matrix Effects | More susceptible to ion suppression from co-eluting compounds | Generally less susceptible to matrix effects |
| In-source Fragmentation | Can be controlled by varying cone voltage | Can occur due to thermal degradation in the vaporizer |
Predicted Fragmentation Pattern
The fragmentation of this compound in the mass spectrometer provides valuable structural information. A key characteristic to expect is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10][11] This results in a characteristic M and M+2 isotopic pattern for any fragment containing a bromine atom.
Under collision-induced dissociation (CID), the deprotonated molecule ([M-H]⁻) would likely undergo the following fragmentation pathways:
-
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate group is a common fragmentation pathway for benzoic acids.[12]
-
Loss of HBr: Elimination of hydrogen bromide (80/82 Da).
-
Loss of HF: Elimination of hydrogen fluoride (20 Da).
-
Cleavage of the aromatic ring: At higher collision energies, the aromatic ring can fragment.
Experimental Protocols
To obtain reliable and reproducible data, the following experimental protocols are recommended.
Sample Preparation
Dissolve a known amount of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL. Further dilute this stock solution with the initial mobile phase to the desired working concentration (e.g., 1-10 µg/mL).
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
Chromatographic Column: A C18 reversed-phase column is suitable for the separation of this compound.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point for reversed-phase chromatography.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
ESI-MS/MS Protocol
-
Ionization Mode: Negative Ion Mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V (for initial tuning and observation of the precursor ion).
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Source Temperature: 120-150 °C.
-
Collision Energy (for MS/MS): Ramp the collision energy (e.g., 10-40 eV) to observe fragmentation patterns.
APCI-MS/MS Protocol
-
Ionization Mode: Negative or Positive Ion Mode.
-
Corona Current: 3-5 µA.
-
Vaporizer Temperature: 350-450 °C.
-
Capillary Temperature: 200-250 °C.
-
Sheath Gas Flow: 40-60 (arbitrary units).
-
Auxiliary Gas Flow: 5-10 (arbitrary units).
-
Collision Energy (for MS/MS): Ramp the collision energy (e.g., 10-40 eV) to observe fragmentation patterns.
Visualization of Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound can be visualized as follows:
Caption: General workflow for LC-MS analysis.
Conclusion and Recommendations
Both ESI and APCI are viable ionization techniques for the analysis of this compound. The choice between them will depend on the specific requirements of the analysis.
-
For high sensitivity and analysis of thermally labile impurities, ESI in negative ion mode is recommended. The carboxylic acid group is readily deprotonated, leading to a strong [M-H]⁻ signal.
-
For applications where matrix effects are a concern and the compound is known to be thermally stable, APCI can be a robust alternative. It may also provide complementary fragmentation information.
Ultimately, for comprehensive characterization, it is advisable to analyze the compound using both techniques to gain a complete picture of its ionization and fragmentation behavior. This dual-approach ensures the highest confidence in the identification and structural elucidation of this and other novel pharmaceutical building blocks.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. youtube.com [youtube.com]
- 6. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC and UPLC for the Analysis of 4-Bromo-2-fluoro-3-methylbenzoic acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of 4-Bromo-2-fluoro-3-methylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for chemical intermediates. This document delves into the theoretical principles, practical considerations, and detailed methodologies for employing both techniques, supported by experimental data and authoritative references.
Introduction: The Analytical Challenge
This compound is a halogenated benzoic acid derivative, a class of compounds often used as building blocks in organic synthesis.[1] Accurate quantification and purity assessment of such intermediates are critical for ensuring the quality and consistency of final products. The molecule's key chemical features—an aromatic ring, a carboxylic acid group, and halogen substituents—dictate the strategy for its chromatographic analysis.
The primary analytical challenge lies in developing a method that is not only accurate and reproducible but also efficient. This guide will compare a traditional HPLC method with a modern UPLC approach, highlighting the significant gains in speed, resolution, and sensitivity offered by the latter.[2][3][4]
Foundational Principles: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) has been a cornerstone of analytical chemistry for decades, utilizing columns packed with particles typically 3–5 µm in diameter.[3][5] Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, employs columns with sub-2 µm particles.[2][4][6] This fundamental difference in particle size, combined with instrumentation capable of handling much higher system pressures (up to 15,000 psi for UPLC vs. ~6,000 psi for HPLC), leads to dramatic improvements in analytical performance.[2][4][5]
The core advantages of UPLC over HPLC include:
-
Increased Resolution: Sharper, narrower peaks allow for better separation of the target analyte from impurities.[2][4]
-
Faster Analysis Times: Higher optimal flow rates and shorter column lengths significantly reduce run times, increasing sample throughput.[3][4]
-
Enhanced Sensitivity: Taller, more concentrated peaks lead to lower detection limits.[2][3][4]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates result in substantial cost savings and a reduced environmental footprint.[2][3]
The transition from an established HPLC method to a UPLC method, a process known as method transfer, is a common practice to leverage these benefits.[7][8] This involves geometrically scaling parameters like flow rate, injection volume, and gradient steps to maintain the separation's selectivity while reaping the rewards of UPLC technology.[8][9][10]
Method Development Strategy
The analysis of this compound is best approached using reversed-phase chromatography. The strategy is dictated by the analyte's chemical properties:
-
Stationary Phase Selection: A standard C18 (octadecylsilane) stationary phase is the logical starting point. This non-polar phase interacts with the hydrophobic aromatic ring of the analyte. For polar analytes like this benzoic acid, columns designed for enhanced polar retention or those stable in highly aqueous mobile phases can be advantageous.[11][12]
-
Mobile Phase pH Control: The carboxylic acid group on the analyte is ionizable. To achieve consistent retention and good peak shape in reversed-phase chromatography, its ionization must be suppressed.[13] This is accomplished by buffering the aqueous portion of the mobile phase to a pH at least 2 units below the analyte's pKa.[14][15] For a benzoic acid derivative, a starting pH of 2.5 to 3.0 is a robust choice.[16] Formic acid or phosphate buffers are commonly used for this purpose.[16][17]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and superior UV transparency.
-
Detection: The presence of the aromatic ring provides a strong chromophore, making UV detection a simple and effective choice. A photodiode array (PDA) detector is ideal for determining the optimal detection wavelength (lambda max) and for peak purity analysis.
Experimental Protocols
The following sections detail the step-by-step protocols for both HPLC and UPLC analysis.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution: Prepare the sample at a similar concentration as the working standard, using the mobile phase as the diluent. Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.
HPLC Method Protocol
This method is designed to be a robust, conventional approach.
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic.
-
Composition: 50% A / 50% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
UPLC Method Protocol
This method is developed to demonstrate the advantages of speed and efficiency.
Workflow Diagram: UPLC Analysis
Caption: Workflow for UPLC analysis of this compound.
Instrumentation and Conditions:
-
UPLC System: An ultra-performance liquid chromatography system capable of pressures >10,000 psi, with a low-dispersion flow path.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Gradient.
-
Gradient Program:
-
0.0 min: 30% B
-
2.0 min: 80% B
-
2.1 min: 30% B
-
3.0 min: 30% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: PDA, 200-400 nm, extract at 254 nm.
Performance Comparison
The following table summarizes the expected performance differences between the developed HPLC and UPLC methods.
| Parameter | HPLC Method | UPLC Method | Advantage of UPLC |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 2.1 x 50 mm, 1.7 µm | Smaller, more efficient |
| Typical Run Time | ~10 minutes | ~3 minutes | >3x Faster Throughput |
| Expected Backpressure | ~1,500 psi | ~8,000 psi | Requires specialized hardware |
| Peak Width (at base) | ~15-20 seconds | ~3-5 seconds | Sharper, more resolved peaks |
| Theoretical Plates (N) | ~10,000 | ~15,000 | Higher Efficiency |
| Injection Volume | 10 µL | 2 µL | Less sample required |
| Solvent Consumption/Run | ~10 mL | ~1.5 mL | ~85% Reduction |
Method Validation Considerations
For use in a regulated environment, any analytical method must be validated to ensure it is suitable for its intended purpose.[18][19][20] According to ICH Q2(R1) guidelines, key validation parameters include:[21]
-
Specificity: The ability to assess the analyte in the presence of impurities, degradants, or matrix components. This is demonstrated by analyzing spiked samples and assessing peak purity using a PDA detector.
-
Linearity: A demonstration that the method's response is directly proportional to the analyte concentration over a specified range.[19]
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known concentrations (e.g., spiked placebo).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[21]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition), providing an indication of its reliability during normal usage.
Conclusion
Both HPLC and UPLC are powerful techniques for the analysis of this compound. While a conventional HPLC method can provide reliable and accurate results, transitioning to a UPLC method offers substantial and undeniable benefits. The UPLC approach delivers a dramatic reduction in analysis time, leading to significantly higher sample throughput.[3] Furthermore, it provides superior resolution and sensitivity while drastically cutting down on solvent consumption and waste generation.[2][3] For laboratories focused on efficiency, high throughput, and "green" chemistry, UPLC represents the superior technological choice for the analysis of this and other similar chemical intermediates.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. labcompare.com [labcompare.com]
- 11. lcms.cz [lcms.cz]
- 12. phenomenex.com [phenomenex.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. moravek.com [moravek.com]
- 16. agilent.com [agilent.com]
- 17. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. qbdgroup.com [qbdgroup.com]
- 20. demarcheiso17025.com [demarcheiso17025.com]
- 21. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Purity Assessment of 4-Bromo-2-fluoro-3-methylbenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical building block is not a trivial detail—it is the bedrock of reproducible and reliable results. 4-Bromo-2-fluoro-3-methylbenzoic acid (CAS No. 194804-90-5) is a versatile intermediate used in the synthesis of complex pharmaceutical agents and functional materials.[1][2] Its trifunctional aromatic scaffold offers multiple reaction sites, but also presents unique challenges in purification and analysis. The presence of subtle impurities, such as isomers or residual starting materials, can drastically alter reaction outcomes, biological activity, and the safety profile of the final product.
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We move beyond simple checklists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles and regulatory expectations.[3][4]
The Orthogonal Strategy: A Foundation of Trust
Relying on a single analytical method for purity determination provides an incomplete and potentially misleading picture. A robust purity assessment employs an orthogonal approach, utilizing multiple techniques that measure different physicochemical properties of the compound. This strategy ensures that a wide range of potential impurities—structurally related, unrelated, volatile, and non-volatile—are detected and quantified.
References
A Comparative Guide to the Biological Activity of 4-Bromo-2-fluoro-3-methylbenzoic Acid and Its Analogs for Drug Discovery Professionals
For researchers and scientists navigating the complex landscape of drug discovery, the strategic selection and modification of molecular scaffolds are paramount. Substituted benzoic acids represent a privileged structure class in medicinal chemistry, offering a versatile template for interacting with a wide array of biological targets. This guide provides an in-depth technical comparison of 4-Bromo-2-fluoro-3-methylbenzoic acid and its analogs, exploring how subtle structural modifications can significantly influence physicochemical properties and potential biological activity. While direct comparative biological data for this specific compound is limited in publicly available literature, this guide synthesizes established principles of medicinal chemistry and available information on related structures to provide a predictive framework for its potential applications, particularly in the realm of antibacterial and anticancer research.
The Benzoic Acid Scaffold: A Foundation for Therapeutic Innovation
The benzoic acid moiety is a cornerstone in the design of bioactive molecules. The carboxylic acid group, a potent hydrogen bond donor and acceptor, frequently anchors the molecule within the active site of enzymes or receptors. The biological profile of benzoic acid derivatives is profoundly dictated by the nature and placement of substituents on the aromatic ring. These substituents modulate the molecule's electronic character, lipophilicity, and steric profile, which in turn govern its pharmacokinetic and pharmacodynamic properties.[1]
The subject of this guide, this compound, presents a fascinating case study in multi-substitution. The interplay between a bulky halogen (bromine), a highly electronegative halogen (fluorine), and a small alkyl group (methyl) creates a unique electronic and steric landscape. Understanding the contribution of each substituent is key to predicting the biological potential of the parent molecule and its analogs.
Decoding the Substituents: A Look at Structure-Activity Relationships (SAR)
The principles of Structure-Activity Relationships (SAR) are fundamental to medicinal chemistry, guiding the iterative process of lead optimization.[2][3] By analyzing how changes in a molecule's structure affect its biological activity, researchers can design more potent and selective therapeutic agents.[4] For this compound, the key substituents—bromo, fluoro, and methyl groups—each impart distinct properties.
-
The Halogens: Bromine and Fluorine: Halogen atoms, particularly bromine and fluorine, are frequently incorporated into drug candidates to enhance their pharmacological profiles.[5] The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid and modulate binding interactions with target proteins.[5] Both bromine and fluorine are deactivating to the aromatic ring but are ortho, para-directing in electrophilic aromatic substitution, a crucial consideration for synthetic derivatization.[5] The presence of halogens can also enhance membrane permeability and metabolic stability.
-
The Methyl Group: The methyl group is an activating, ortho, para-directing group that can influence the electronic properties of the aromatic ring.[5] Its lipophilic nature can impact the molecule's ability to cross cell membranes, and its steric bulk can play a role in target binding and selectivity.[1]
The specific arrangement of these groups in this compound—with the fluorine and methyl groups flanking the carboxylic acid and the bromine at the para position—suggests a molecule designed with intention, likely as a key intermediate for more complex pharmaceutical agents.[5]
Inferred Biological Potential: Piecing Together the Clues
While direct experimental data on the biological activity of this compound is sparse, related compounds offer valuable insights into its potential therapeutic applications.
A significant lead comes from a patent describing the use of 2-amino-4-bromo-3-methylbenzoic acid, a close analog, in the synthesis of substituted benzazinones as antibacterial compounds targeting LpxC.[6] LpxC is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, making it an attractive target for novel antibiotic development. This suggests that the 4-bromo-3-methylbenzoic acid scaffold may possess inherent antibacterial potential or serve as a valuable pharmacophore for antibacterial drug design.
Furthermore, an analog of imidazopyridine derived from 4-fluoro-3-methylbenzoic acid has demonstrated potent anticoccidial activity, highlighting the potential of this class of compounds in combating parasitic infections.[7]
Given these findings, it is reasonable to hypothesize that this compound and its derivatives warrant investigation as potential antimicrobial and anticancer agents. The following table provides a comparative overview of the parent compound and some of its closely related analogs.
| Compound | Structure | Known Biological Relevance/Application |
| This compound | Primarily used as an intermediate in chemical synthesis.[5][8] Its potential for biological activity is inferred from its analogs. | |
| 2-Amino-4-bromo-3-methylbenzoic acid | Intermediate for the synthesis of antibacterial compounds targeting LpxC.[6] | |
| 4-Fluoro-3-methylbenzoic acid | Building block for active pharmaceutical ingredients, including potent anticoccidial agents.[7] | |
| 4-Bromo-2-fluorobenzoic acid | Used in the synthesis of biologically active molecules.[9] | |
| 4-Bromo-3-methylbenzoic acid | Intermediate in organic synthesis.[9] |
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of this compound and its analogs, a systematic screening approach is necessary. The following are detailed, step-by-step methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[10]
Experimental Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium (e.g., E. coli, S. aureus) from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Experimental Protocol:
-
Cell Seeding:
-
Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (e.g., DMSO-treated cells) and a positive control for cytotoxicity.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizing the Path Forward: Experimental Workflows and Potential Mechanisms
To provide a clearer understanding of the experimental processes and potential molecular interactions, the following diagrams have been generated using Graphviz.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for Anticancer Activity Screening.
Caption: Potential Antibacterial Mechanism of Action.
Conclusion and Future Directions
While direct, comparative biological data for this compound remains to be fully elucidated in the public domain, a comprehensive analysis of its structure and the activities of its close analogs strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The strategic placement of bromo, fluoro, and methyl groups provides a unique chemical entity that warrants further investigation, particularly in the fields of antibacterial and anticancer research.
The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to explore the biological activities of this intriguing molecule and its derivatives. Future studies should focus on the systematic synthesis and screening of a library of analogs to establish clear structure-activity relationships, which will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties. Such endeavors will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new medicines to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. What is structure-activity relationship (SAR)? [dotmatics.com]
- 4. Automated structure–activity relationship mining: connecting chemical structure to biological profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]
- 6. AU2016367510A1 - Substituted benzazinones as antibacterial compounds - Google Patents [patents.google.com]
- 7. ossila.com [ossila.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Analytical Standards for 4-Bromo-2-fluoro-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the integrity of every result hinges on the quality of the starting materials. 4-Bromo-2-fluoro-3-methylbenzoic acid (CAS No. 194804-90-5) is a key substituted benzoic acid, serving as a versatile building block for novel therapeutic agents and functional materials. Its multi-functional structure demands rigorous analytical control to ensure the reliability and reproducibility of downstream applications.
This guide provides an in-depth comparison of the available analytical standards for this compound. As a dedicated Certified Reference Material (CRM) for this specific compound is not currently available, we will explore the landscape of existing options, from commercially available reagents to the establishment of in-house qualified standards. We will detail the necessary analytical methodologies, explain the causality behind experimental choices, and provide the data required to empower researchers to make informed decisions.
The Hierarchy of Analytical Standards: A Foundational Overview
Not all standards are created equal. Understanding the different grades is critical for ensuring your analytical results are fit for purpose. The quality pyramid ranges from basic reagents to highly characterized Certified Reference Materials (CRMs).
Certified Reference Material (CRM): The pinnacle of the standards hierarchy. A CRM is produced by a Reference Material Producer (RMP) accredited to ISO 17034 , a standard that governs all aspects of production, from homogeneity and stability studies to characterization and value assignment.[1][2][3] The characterization itself is performed by a laboratory accredited to ISO/IEC 17025 , ensuring technical competence and metrological traceability. A CRM is accompanied by a certificate providing the property value, its associated uncertainty, and a statement of traceability.[3]
Pharmaceutical Secondary Standard: A well-characterized material established as traceable to a primary reference standard (like a USP or EP standard). These provide a convenient and cost-effective alternative for routine quality control.
Research/Reagent Grade: This is the most common category for specialized building blocks like this compound. These materials are sold with a specified purity, often ≥95%, but typically lack the extensive characterization, uncertainty budget, and stability data associated with a CRM.[4][5] While suitable for many research applications, their use in quantitative analysis or as a primary standard requires rigorous in-house validation.
Currently, a search for a dedicated CRM for this compound yields no results. Therefore, scientists must rely on commercially available research-grade materials and establish a self-validating system to qualify them for their specific needs.
Comparative Analysis of Commercial Standards for this compound
Several chemical suppliers offer this compound. The table below summarizes the typical specifications for these research-grade materials. The key takeaway is that while these reagents are readily available, the purity is stated as a minimum threshold and is not accompanied by the comprehensive documentation of a CRM.
| Characteristic | Typical Specification | Implication for Researchers |
| Supplier | Various (e.g., Fluorochem, ChemScene, Cenmed)[4][5][6] | Sourcing from reputable suppliers is crucial, but does not replace the need for incoming material verification. |
| CAS Number | 194804-90-5[4][5] | Unambiguously identifies the chemical substance. |
| Molecular Formula | C₈H₆BrFO₂[4][5] | Defines the elemental composition. |
| Molecular Weight | ~233.04 g/mol [5][6] | Essential for gravimetric preparations and mass spectrometry. |
| Stated Purity | Typically ≥95%[4][5] | This is a minimum specification. The actual purity and impurity profile are unknown without further analysis. Not suitable for direct use as a quantitative standard without qualification. |
| Form | Solid / Powder[4] | Physical form is important for handling and dissolution. |
In contrast, a CRM would provide:
-
A certified purity value with a stated uncertainty (e.g., 99.8% ± 0.1%).
-
Data from multiple analytical techniques confirming identity and purity.
-
Information on homogeneity and long-term stability.[7]
-
A statement of metrological traceability to SI units.[3]
Given this gap, the following sections detail the necessary experimental protocols to fully characterize a commercial lot of this compound, effectively creating a qualified in-house reference standard.
Recommended Analytical Methodologies & Supporting Data
A multi-pronged approach is essential to establish the identity, purity, and strength of a this compound standard. We recommend a combination of chromatography for purity and spectroscopy for structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is the workhorse method for determining the purity of aromatic carboxylic acids. A reversed-phase method is ideal, separating the analyte from potential impurities based on polarity.
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[8]
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Causality: The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while being suitable for the moderately polar nature of the benzoic acid derivative.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Causality: The acidic mobile phase (pH ~2.7) ensures the carboxylic acid group remains protonated (-COOH), leading to better retention and sharp, symmetrical peak shapes. Formic acid is volatile and MS-compatible, should you choose to couple the separation to a mass spectrometer.
-
-
Gradient Program:
Time (min) %A %B 0.0 65 35 15.0 10 90 20.0 10 90 20.1 65 35 | 25.0 | 65 | 35 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection: UV at 254 nm.
-
Causality: The benzene ring provides strong chromophores, making UV detection highly sensitive for this class of compounds.
-
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL stock solution. Further dilute as needed. Ensure complete dissolution, using sonication if necessary.
-
Analysis: Inject the standard solution and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
Workflow for HPLC Purity Assessment
Caption: HPLC workflow for purity determination.
Spectroscopic Confirmation: NMR and MS
While HPLC provides purity data, it does not confirm the identity of the main peak. Spectroscopic techniques are essential for unambiguous structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical structure, connectivity, and environment of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[9]
Expected ¹H NMR Signals (in DMSO-d₆):
-
~13.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.6-7.8 ppm (doublet, 1H): Aromatic proton adjacent to the bromine.
-
~7.4-7.6 ppm (doublet, 1H): Aromatic proton adjacent to the fluorine.
-
~2.3 ppm (singlet, 3H): Methyl group protons (-CH₃).
Protocol for NMR Sample Preparation:
-
Weigh 5-10 mg of the substance for ¹H NMR (20-50 mg for ¹³C).
-
Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used.
-
Acquire the spectrum according to standard instrument parameters.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. The presence of a bromine atom provides a highly characteristic isotopic signature.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 232 and 234, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass is ~231.95 Da.
-
Key Fragments: Loss of -OH (m/z 215/217) and loss of -COOH (m/z 187/189) are common fragmentation pathways for benzoic acids.
Protocol for MS Sample Preparation (Direct Infusion):
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer's ion source (e.g., ESI or APCI).
-
Acquire the mass spectrum in positive or negative ion mode.
Workflow for Spectroscopic Structural Confirmation
Caption: Workflow for structural confirmation via NMR and MS.
Conclusion: Establishing a Self-Validating System
In the absence of a commercially available Certified Reference Material for this compound, researchers must take on the responsibility of qualifying their analytical standards. A "research grade" chemical with ≥95% purity provides a starting point, but it cannot be treated as a quantitative standard without rigorous characterization.
By implementing a self-validating system that combines chromatographic purity analysis (HPLC) with spectroscopic identity confirmation (NMR and MS), a laboratory can qualify a specific lot of material as an in-house reference standard. This characterized standard can then be used with confidence for critical applications, ensuring the accuracy and reliability of experimental data in drug discovery and materials science. This due diligence is the bedrock of scientific integrity and is essential for the successful progression of any research program.
References
- 1. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 2. nata.com.au [nata.com.au]
- 3. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. cenmed.com [cenmed.com]
- 7. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]
A Researcher's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of Halogenated Benzoic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] For researchers and professionals in drug development, the synthesis of biaryl carboxylic acids is of particular interest, as this motif is a key structural component in numerous pharmacologically active molecules. The direct use of halogenated benzoic acids as starting materials in Suzuki-Miyaura coupling is an efficient strategy, but it presents unique challenges. The electron-withdrawing nature of the carboxylic acid group and the potential for catalyst inhibition necessitate a careful selection of the catalytic system to achieve high yields and reaction efficiency.
This guide provides a comparative analysis of various catalyst systems for the Suzuki-Miyaura coupling of halogenated benzoic acids, supported by experimental data. We will delve into the mechanistic nuances of this transformation, providing a rationale for catalyst choice and reaction parameter optimization.
The Challenge of Coupling Halogenated Benzoic Acids
The reactivity of the aryl halide in the rate-determining oxidative addition step of the catalytic cycle generally follows the order I > Br > Cl.[3] While aryl iodides are the most reactive, their higher cost and lower availability make aryl bromides and chlorides more attractive for large-scale synthesis. However, the stronger carbon-halogen bonds of the latter require more active catalysts.[3]
The carboxylic acid functionality introduces further complexity. Its electron-withdrawing nature can deactivate the aromatic ring, making oxidative addition more challenging, especially for chloro- and bromo-derivatives. Furthermore, the acidic proton can interfere with the basic reaction conditions, and the carboxylate group can potentially coordinate to the palladium center, leading to catalyst deactivation.[4] Overcoming these hurdles is paramount for a successful coupling.
Comparative Performance of Catalyst Systems
The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst. Modern bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be particularly effective for challenging substrates like halogenated benzoic acids.
Buchwald Phosphine Ligands
The research group of Stephen Buchwald has developed a portfolio of highly effective biarylmonophosphine ligands that are renowned for their ability to promote the coupling of unreactive aryl chlorides and sterically hindered substrates.[2][5] Ligands such as SPhos and XPhos are characterized by their steric bulk and electron-richness, which facilitate the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition, and promote the final reductive elimination step.[5]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability forms a robust bond with the palladium center, creating highly active and stable catalysts.[6][7] This stability can be particularly advantageous when dealing with substrates that have the potential to inhibit the catalyst.
Below is a table summarizing the performance of various catalyst systems for the Suzuki-Miyaura coupling of different halogenated benzoic acids.
| Halogenated Benzoic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodobenzoic Acid | Pd(DMAP)4(OH)2 | - | Water | RT | 0.17 | ~95 |
| 3-Bromobenzoic Acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 95[8] |
| 3-Bromobenzoic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~85[8] |
| 4-Bromobenzoic Acid | Pd(DMAP)4(OH)2 | - | Water | RT | 0.17 | ~90 |
| 2-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | RT | 2 | 98[2] |
| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 94[8] |
| 4-Chlorobenzoic Acid | Pd(DMAP)4(OH)2 | - | Water | RT | 6 | ~40 |
Data for chlorotoluenes are included as representative examples for challenging aryl chlorides, as specific comparative data for chlorobenzoic acids with these ligands is less readily available in a directly comparable format.
Mechanistic Considerations and Experimental Choices
The success of the Suzuki-Miyaura coupling of halogenated benzoic acids hinges on a deep understanding of the catalytic cycle and the factors that influence each step.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-limiting step, especially for less reactive aryl chlorides.[9] Bulky, electron-rich ligands like SPhos and XPhos accelerate this step by promoting the formation of a highly reactive, monoligated Pd(0) species. The electron-withdrawing nature of the carboxylic acid group on the benzoic acid can, in principle, facilitate this step.
-
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is facilitated by a base. The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is crucial and often substrate-dependent. In the case of benzoic acids, an additional equivalent of base is required to neutralize the acidic proton.
-
Reductive Elimination: This final step forms the desired biaryl product and regenerates the active Pd(0) catalyst. The steric bulk of the phosphine ligands can promote this step, particularly for the formation of sterically hindered biaryls.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with phenylboronic acid using a water-soluble palladium catalyst.
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add 3-bromobenzoic acid, phenylboronic acid, [PdCl₂(NH₂CH₂COOH)₂], and potassium carbonate.
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, collect the precipitate by filtration and wash with distilled water.
-
Dissolve the crude product in boiling water and filter to remove any homocoupled byproducts. The desired product will crystallize upon cooling.
Visualizing Catalyst Performance
Caption: A conceptual comparison of different ligand classes for Suzuki coupling.
Conclusion
The Suzuki-Miyaura coupling of halogenated benzoic acids is a highly valuable transformation for the synthesis of biaryl carboxylic acids. The success of this reaction is critically dependent on the judicious choice of the catalyst system. Modern bulky, electron-rich phosphine ligands, such as SPhos and XPhos, and N-heterocyclic carbene ligands have demonstrated superior performance, particularly for the more challenging chloro- and bromo-substituted benzoic acids. By understanding the mechanistic principles and carefully selecting the catalyst, base, and solvent, researchers can effectively overcome the challenges associated with these substrates and achieve high yields of the desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-2-fluoro-3-methylbenzoic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2-fluoro-3-methylbenzoic acid, a halogenated aromatic compound. By understanding the "why" behind each step, we can foster a culture of safety that extends beyond mere compliance, building a foundation of trust in our laboratory practices.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents several health risks.[1]
Key Hazards:
-
Harmful if swallowed: This necessitates careful handling to prevent accidental ingestion.
-
Causes skin irritation: Prolonged or repeated contact can lead to dermatitis.
-
Causes serious eye irritation: Direct contact can result in significant eye damage.
-
May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.
Due to its halogenated aromatic structure, it should be treated as a hazardous waste to prevent environmental contamination.[2] Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE plan is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can lead to irritation. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of dust or vapors that can cause respiratory irritation. |
This data is synthesized from the general requirements for handling irritating and harmful chemical substances.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its removal by a licensed waste disposal company.
Waste Segregation: Preventing Incompatible Mixtures
Crucially, halogenated organic waste must be collected separately from non-halogenated waste. [2] Co-mingling can lead to dangerous reactions and significantly increase disposal costs.
Container Selection and Labeling: Clarity is Safety
-
Choose a Compatible Container: Use a designated, leak-proof container made of a material that will not react with the chemical waste. High-density polyethylene (HDPE) is a suitable choice.
-
Proper Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and any other components in the waste stream)
-
The associated hazards (e.g., "Irritant," "Harmful")
-
The date of accumulation
-
Spill Management: A Plan for the Unexpected
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the correct personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container.[3] Avoid generating dust. For liquid spills (if dissolved in a solvent), absorb the spill with an inert, non-combustible material like vermiculite or sand.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Properly Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be placed in the designated hazardous waste container.
Disposal Pathway Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance: Adherence to a Higher Standard
All waste disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management. It is the responsibility of the laboratory and the institution to ensure full compliance with these standards.
Conclusion
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, researchers can confidently handle this valuable compound while protecting themselves, their colleagues, and the environment.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-fluoro-3-methylbenzoic acid
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested protocols for the safe handling of 4-Bromo-2-fluoro-3-methylbenzoic acid, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the 'Why' Behind the PPE
This compound is a halogenated aromatic carboxylic acid. While specific toxicological data for this exact compound is limited, its structural motifs and data from closely related analogues indicate several key hazards we must mitigate.[1][2][3] The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this and similar compounds consistently highlight the following risks:
-
Skin Irritation (Category 2): The compound is expected to cause skin irritation upon contact.[2][3][4][5] This is due to the acidic nature of the carboxylic acid group and the potential for the halogenated aromatic ring to interact with skin lipids and proteins.
-
Serious Eye Irritation (Category 2): Direct contact with the eyes will likely cause serious irritation.[1][2][3][4][5] The crystalline powder form poses a significant risk of mechanical and chemical irritation, which can lead to severe damage if not addressed immediately.
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the dust can irritate the respiratory tract.[1][2][3][4][5] Fine powders can easily become airborne, especially during weighing and transfer operations, posing a direct risk to the throat and lungs.[6]
-
Harmful if Swallowed (Acute Toxicity - Oral, Category 4): Ingestion of the compound may be harmful.[2][7]
Understanding these hazards is the foundation of our PPE strategy. We are not just protecting against contact; we are creating barriers specifically designed to counter irritation, chemical burns, and inhalation risks.
Core PPE Requirements: Your First Line of Defense
Based on the hazard assessment, a standard PPE ensemble is required for any handling of this compound. The level of protection may be escalated based on the specific procedure, as detailed in the following sections.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical insults.[8]
-
Minimum Requirement: At all times when handling the compound, wear tightly fitting safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][9] Standard safety glasses are insufficient as they do not protect against dust and splashes from all angles.
-
Escalated Requirement: When there is a significant risk of splashing (e.g., during vigorous mixing or reaction quenching) or when handling larger quantities, a full-face shield must be worn in addition to safety goggles.[10]
Hand Protection
Gloves are the primary barrier against skin contact.
-
Material Selection: Use chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or pinholes before use.[11]
-
Technique: For prolonged operations or when handling solutions, consider double-gloving. Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[11] Dispose of contaminated gloves immediately as hazardous waste.
Body Protection
Protect your skin and personal clothing from contamination.
-
Minimum Requirement: A standard, fully-buttoned laboratory coat should be worn at all times.
-
Escalated Requirement: For procedures involving larger quantities or a high risk of splashes, a chemically resistant apron should be worn over the lab coat.[12][13]
Respiratory Protection
Preventing the inhalation of fine dust is critical.
-
Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls. All weighing and transfer operations involving the solid powder must be conducted inside a certified chemical fume hood or a powder containment hood.[8]
-
When Respirators are Needed: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is necessary.[1][9] All personnel required to wear respirators must be part of a respiratory protection program, including fit-testing and training, as mandated by OSHA.
Operational Protocols: PPE in Practice
The specific PPE required is dictated by the task. The following table summarizes minimum requirements for common laboratory operations.
| Task/Operation | Potential Hazards | Minimum Required PPE Ensemble |
| Weighing/Transfer of Solid | Inhalation of dust, eye/skin contact | Safety Goggles, Lab Coat, Nitrile Gloves. Must be performed in a chemical fume hood. |
| Preparation of Solutions | Splashes, skin/eye contact | Safety Goggles, Lab Coat, Nitrile Gloves. Face shield recommended for larger volumes. |
| Running a Reaction | Splashes, potential for aerosol generation | Safety Goggles (Face Shield recommended), Lab Coat, Nitrile Gloves. |
| Work-up/Extraction | Splashes, skin/eye contact with compound and solvents | Safety Goggles, Face Shield, Lab Coat, Chemical Apron, Nitrile Gloves. |
| Spill Cleanup | High risk of dust, splash, and contact | Full PPE: Face Shield, Safety Goggles, Chemical Apron, Lab Coat, Double Nitrile Gloves, Respiratory Protection (if powder). |
Step-by-Step Guide: Donning and Doffing PPE
Correctly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Clothing: Put on your lab coat and any additional body protection (e.g., chemical apron).
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye Protection: Put on safety goggles and a face shield if needed.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using the proper technique to avoid touching the outside with bare skin. Dispose of them in the designated hazardous waste container.
-
Outer Garments: Remove the chemical apron (if used), followed by the lab coat, turning it inside out as you remove it.
-
Eye Protection: Remove the face shield and goggles.
-
Respirator: If worn, remove the respirator last.
-
Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[11]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for this compound.
Spill and Disposal Procedures
All materials contaminated with this compound, including used PPE and cleaning materials, must be treated as hazardous waste.
-
Spills: For a small spill of solid, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.[1] Moisten the material slightly with a damp paper towel if necessary to minimize dust.[14]
-
Disposal: As a halogenated organic compound, this chemical waste must be segregated into the "Halogenated Organic Waste" stream.[15] It is strictly prohibited to dispose of this chemical down the drain or in regular solid waste.[15] Always follow your institution's specific guidelines for hazardous waste disposal.
By integrating this comprehensive, risk-based approach to PPE selection and chemical handling, you build a robust safety culture that protects not only yourself but also your colleagues and the environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. echemi.com [echemi.com]
- 10. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 13. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 14. nj.gov [nj.gov]
- 15. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
